WAY-151693
Description
Propriétés
Formule moléculaire |
C21H21N3O5S |
|---|---|
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbenzamide |
InChI |
InChI=1S/C21H21N3O5S/c1-15-5-3-7-19(21(25)23-26)20(15)24(14-16-6-4-12-22-13-16)30(27,28)18-10-8-17(29-2)9-11-18/h3-13,26H,14H2,1-2H3,(H,23,25) |
Clé InChI |
AINJYWXKBKRQSX-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
WAY-151693: A Deep Dive into its Mechanism of Action as a Potent MMP-13 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
WAY-151693 is a sulfonamide derivative of a hydroxamic acid that has been identified as a potent inhibitor of matrix metalloproteinase-13 (MMP-13), also known as collagenase-3. This document provides a comprehensive technical overview of the mechanism of action of this compound, consolidating available data on its inhibitory activity, the experimental protocols used for its characterization, and the downstream signaling pathways affected by its interaction with MMP-13.
Core Mechanism of Action: Potent and Specific Inhibition of MMP-13
Quantitative Inhibition Data
A comprehensive search of the scientific literature did not yield specific Ki or IC50 values for this compound. The primary characterization of this compound appears in a study focused on its structural interaction with MMP-13, which did not report these quantitative measures of inhibitory potency.[2] For context, other potent and selective MMP-13 inhibitors have been reported with IC50 values in the low nanomolar range.
Table 1: Representative Inhibitory Activities of Other MMP-13 Inhibitors
| Compound | Target | IC50 (nM) |
| MMP-13-IN-1 | MMP-13 | 16 |
| CP-544439 | MMP-13 | 0.75 |
| WAY-170523 | MMP-13 | 17 |
| BI-4394 | MMP-13 | 1 |
Note: This table provides context for the potency of MMP-13 inhibitors and does not contain data for this compound.
Experimental Protocols
The primary experimental method used to elucidate the mechanism of action of this compound at the molecular level is Nuclear Magnetic Resonance (NMR) spectroscopy.
Determination of the High-Resolution Solution Structure of the MMP-13:this compound Complex
Objective: To determine the three-dimensional structure of the catalytic domain of human MMP-13 when bound to the inhibitor this compound.
Methodology: Multidimensional heteronuclear NMR spectroscopy was employed.[2]
-
Protein Expression and Purification: The catalytic domain of human MMP-13 was expressed in a suitable expression system (e.g., E. coli) with isotopic labeling (¹⁵N and ¹³C) to enable NMR detection. The protein was then purified to homogeneity using standard chromatographic techniques.
-
NMR Sample Preparation: The purified, isotopically labeled MMP-13 catalytic domain was complexed with this compound. The sample was prepared in a suitable buffer for NMR analysis.
-
NMR Data Acquisition: A series of multidimensional NMR experiments were performed to obtain through-bond and through-space correlations between atomic nuclei. These experiments typically include:
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) for assigning backbone amide resonances.
-
Triple-resonance experiments (e.g., HNCA, HNCACB, CBCA(CO)NH) for sequential backbone assignments.
-
¹⁵N- and ¹³C-edited NOESY (Nuclear Overhauser Effect Spectroscopy) experiments to obtain distance restraints between protons that are close in space.
-
-
Structure Calculation: The experimental NMR restraints, including distance restraints from NOESY data and dihedral angle restraints derived from chemical shifts, were used in computational structure calculation protocols (e.g., hybrid distance geometry-simulated annealing) to generate a family of 3D structures consistent with the experimental data.[2]
Workflow Diagram:
Caption: Experimental workflow for determining the solution structure of the MMP-13:this compound complex.
Downstream Signaling Pathways Modulated by MMP-13 Inhibition
MMP-13 is a key enzyme in the degradation of extracellular matrix (ECM) components, particularly type II collagen, the primary collagen in articular cartilage. By inhibiting MMP-13, this compound is expected to interfere with these degradative processes and modulate downstream signaling pathways implicated in tissue remodeling, inflammation, and cell behavior. The following signaling pathways are known to be influenced by MMP-13 activity and are therefore relevant to the mechanism of action of this compound.
Inhibition of Cartilage Degradation in Osteoarthritis
In osteoarthritis, pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) stimulate chondrocytes to produce MMP-13. This leads to the breakdown of the cartilage matrix. Inhibition of MMP-13 by this compound would block this terminal step of collagen degradation, thereby preserving the structural integrity of the cartilage.
Caption: Signaling pathway of MMP-13-mediated cartilage degradation and its inhibition by this compound.
Modulation of Cell Signaling in Cancer
MMP-13 is also implicated in cancer progression, where it contributes to tumor invasion and metastasis by degrading the ECM, which acts as a barrier to cell movement. Furthermore, MMP-13 can cleave and activate other signaling molecules, influencing cell proliferation, survival, and angiogenesis. By inhibiting MMP-13, this compound could potentially interfere with these processes.
Caption: Role of MMP-13 in cancer progression and the potential impact of this compound.
Conclusion
This compound is a potent, structurally characterized inhibitor of MMP-13. Its primary mechanism of action involves the direct inhibition of the catalytic activity of this key collagenase. While specific quantitative inhibitory data remains to be publicly disclosed, its potent nature suggests significant potential for therapeutic applications in diseases where MMP-13 is a key driver of pathology, such as osteoarthritis and cancer. The detailed structural understanding of its binding mode provides a strong foundation for the rational design of next-generation MMP-13 inhibitors with improved potency and selectivity. Further in vitro and in vivo studies are necessary to fully elucidate the therapeutic potential of this compound.
References
WAY-151693: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
WAY-151693 is a potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13), an enzyme implicated in the degradation of cartilage in osteoarthritis. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It details the structure-activity relationship studies that led to its identification, the experimental protocols for its characterization, and its interaction with the target enzyme. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Discovery of this compound
The discovery of this compound was the result of a targeted effort to identify selective inhibitors of MMP-13. The process began with a high-throughput screening (HTS) campaign to identify initial lead compounds from a large chemical library. Promising hits from the HTS were then subjected to a structure-based design approach, utilizing the high-resolution solution structure of the catalytic fragment of human collagenase-3 (MMP-13).[1] This structural information was crucial in guiding the optimization of the lead compounds to enhance their potency and selectivity for MMP-13.
The core structure of this compound is a sulfonamide derivative of a hydroxamic acid. This chemical scaffold was identified as a key pharmacophore for potent inhibition of MMPs. The subsequent optimization process focused on modifying various substituents on this scaffold to improve its binding affinity and selectivity for the S1' pocket of MMP-13, which is a key determinant of inhibitor specificity.
Signaling Pathway of MMP-13 Inhibition
This compound exerts its therapeutic effect by inhibiting the enzymatic activity of MMP-13, which plays a crucial role in the degradation of the extracellular matrix, particularly type II collagen in articular cartilage. The signaling pathway illustrates how the inhibition of MMP-13 by this compound can prevent cartilage degradation.
Synthesis of this compound
The synthesis of this compound, N-Hydroxy-2-[--INVALID-LINK--amino]-3-methylbenzamide, involves a multi-step process characteristic of the synthesis of sulfonamide hydroxamic acids. While a specific, publicly available, step-by-step protocol for this compound is not detailed in primary literature, its synthesis can be inferred from patents filed by Wyeth for similar ortho-sulfonamido aryl hydroxamic acids. The general synthetic route is outlined below.
General Synthetic Workflow
The synthesis typically begins with the formation of the sulfonamide bond, followed by the introduction of the hydroxamic acid moiety.
Quantitative Data
The inhibitory activity of this compound against MMP-13 and other matrix metalloproteinases has been quantitatively assessed. The following table summarizes the available data on its potency and selectivity.
| Target | IC50 / Ki (nM) | Assay Type | Reference |
| MMP-13 | 17 (IC50) | HTS | --INVALID-LINK-- |
| MMP-1 | >5800-fold selectivity vs MMP-13 | HTS | --INVALID-LINK-- |
| MMP-9 | 56-fold selectivity vs MMP-13 | HTS | --INVALID-LINK-- |
| TACE | >500-fold selectivity vs MMP-13 | HTS | --INVALID-LINK-- |
Experimental Protocols
High-Throughput Screening (HTS) for MMP-13 Inhibitors
The initial identification of lead compounds was performed using a high-throughput screening assay.
-
Enzyme: Non-labeled recombinant human MMP-13.
-
Substrate: A proprietary peptide substrate.
-
Buffer: 50 mM HEPES, 5 mM CaCl2, 0.02% Brij 35, and 0.5% Cysteine, pH 7.0.
-
Assay Principle: A kinetic assay measuring the rate of substrate cleavage by MMP-13.
-
Compound Concentration: Test compounds were screened at a concentration of 10 µg/mL.
-
Enzyme Concentration: Final MMP-13 concentration was 5 nM.
-
Detection: The assay measured the inhibition of MMP-13 activity. Compounds that inhibited ≥40% of MMP-13 activity were considered hits.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy was instrumental in determining the high-resolution solution structure of the catalytic fragment of MMP-13 in complex with this compound.
-
Sample Preparation: A 1 mM solution of 15N-labeled MMP-13 was prepared. This compound was then added to the 15N-MMP-13 sample.
-
Instrumentation: Multidimensional heteronuclear NMR spectroscopy.
-
Data Analysis: The structure was determined by analyzing the nuclear Overhauser effect (NOE) data, which provides information about the through-space proximity of atoms.
Logical Relationship of Discovery and Development
The following diagram illustrates the logical progression from initial screening to the identification of a potent and selective inhibitor like this compound.
Conclusion
This compound is a potent and selective inhibitor of MMP-13 that was discovered through a combination of high-throughput screening and structure-based drug design. Its development highlights the importance of integrating structural biology and medicinal chemistry for the rational design of enzyme inhibitors. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of MMP-13 inhibitors for the treatment of osteoarthritis and other diseases where this enzyme is implicated.
References
WAY-151693: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies for WAY-151693, a potent inhibitor of human collagenase-3 (MMP-13). All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate key signaling pathways and a proposed experimental workflow.
Core Chemical Properties and Structure
This compound, with the IUPAC name N-Hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbenzamide, is a sulfonamide derivative of a hydroxamic acid. Its core structure is fundamental to its inhibitory activity against matrix metalloproteinase-13.
| Property | Value | Source |
| IUPAC Name | N-Hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbenzamide | [1] |
| Synonyms | WAY 151693, WAY151693 | [1] |
| CAS Number | 206551-25-9 | [1] |
| Molecular Formula | C21H21N3O5S | [1] |
| Molecular Weight | 427.48 g/mol | [1] |
| Exact Mass | 427.1202 | [1] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO. Predicted water solubility is 0.0124 mg/mL. | [1][2] |
| pKa (Strongest Acidic) | 8.9 (Predicted) | [2] |
| pKa (Strongest Basic) | 4.81 (Predicted) | [2] |
| logP | 2.43 (Predicted) | [2] |
| Melting Point | Not available | |
| Boiling Point | Not available |
Experimental Protocols
Proposed Synthesis of this compound
Workflow Diagram for Proposed Synthesis
Caption: Proposed synthetic workflow for this compound.
Methodology:
-
Reductive Amination: 2-Amino-3-methylbenzoic acid would be reacted with pyridin-3-ylmethanamine in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) to form the secondary amine intermediate.
-
Sulfonamide Formation: The resulting intermediate would then be reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) to yield the sulfonamide-substituted benzoic acid.
-
Hydroxamic Acid Formation: The final step involves the conversion of the carboxylic acid to a hydroxamic acid. This can be achieved by first activating the carboxylic acid (e.g., with a carbodiimide (B86325) or by converting it to an acid chloride) and then reacting it with hydroxylamine.
MMP-13 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available MMP-13 inhibitor screening kits and can be used to determine the inhibitory activity of this compound.
Experimental Workflow Diagram
Caption: Workflow for MMP-13 inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare assay buffer.
-
Dilute human recombinant MMP-13 enzyme to the desired concentration in assay buffer.
-
Prepare a stock solution of this compound in DMSO and create a dilution series in assay buffer.
-
Dilute a fluorogenic MMP-13 substrate to the working concentration in assay buffer.
-
-
Assay Procedure:
-
To a 96-well microplate, add assay buffer to all wells.
-
Add the diluted this compound solutions to the inhibitor wells.
-
Add the diluted MMP-13 enzyme solution to the control and inhibitor wells. Add assay buffer to the blank wells.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 30-60 minutes) to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the diluted fluorogenic substrate to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm) in a kinetic mode for a set period (e.g., 10-30 minutes).
-
Calculate the rate of substrate cleavage for each well.
-
Determine the percent inhibition for each concentration of this compound relative to the control wells.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Signaling Pathway
This compound functions as an inhibitor of matrix metalloproteinase-13 (MMP-13). MMP-13 is a key enzyme in the degradation of the extracellular matrix (ECM), particularly type II collagen, and its dysregulation is implicated in pathologies such as osteoarthritis and cancer metastasis.
MMP-13 Signaling and Inhibition Pathway
Caption: MMP-13 signaling pathway and point of inhibition by this compound.
References
WAY-151693: A Selective Inhibitor of Matrix Metalloproteinase-13
For Researchers, Scientists, and Drug Development Professionals
WAY-151693 is a potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13), an enzyme implicated in the degradation of extracellular matrix components, particularly type II collagen, a key structural protein in articular cartilage.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity profile, and relevant experimental data, to support further research and drug development efforts targeting MMP-13.
Introduction to this compound
This compound is a sulfonamide derivative of a hydroxamic acid.[1][2] The hydroxamate group acts as a zinc-binding moiety, chelating the catalytic zinc ion in the active site of MMP-13, thereby inhibiting its enzymatic activity. The sulfonamide portion and other structural features of the molecule contribute to its high affinity and selectivity for MMP-13 over other members of the MMP family.
Mechanism of Action
Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the breakdown of extracellular matrix in normal physiological processes, such as tissue remodeling, as well as in pathological conditions like osteoarthritis and cancer. MMP-13, also known as collagenase-3, exhibits a high specificity for degrading type II collagen, the primary collagen type found in cartilage.
This compound functions as a competitive inhibitor of MMP-13. Its hydroxamic acid functional group coordinates with the zinc ion at the enzyme's active site, mimicking the transition state of the substrate and preventing the binding and subsequent cleavage of natural substrates like type II collagen.
Signaling Pathways Involving MMP-13
The expression and activity of MMP-13 are regulated by various signaling pathways that are often dysregulated in disease states. Understanding these pathways is crucial for contextualizing the therapeutic potential of MMP-13 inhibitors like this compound. Key signaling cascades that modulate MMP-13 expression include:
-
Nuclear Factor-kappa B (NF-κB) Signaling: Pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), are potent inducers of MMP-13 expression in chondrocytes through the activation of the NF-κB pathway.
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: The p38, ERK, and JNK MAPK pathways are also involved in the upregulation of MMP-13 in response to various stimuli, including inflammatory cytokines and mechanical stress.
-
Wnt/β-catenin Signaling: Aberrant activation of the Wnt/β-catenin pathway has been linked to osteoarthritis and can lead to increased MMP-13 expression.
-
RUNX2 Signaling: The transcription factor RUNX2 is a critical regulator of chondrocyte hypertrophy and directly promotes the transcription of the MMP-13 gene.
Below is a diagram illustrating the convergence of these signaling pathways on MMP-13 gene expression.
Quantitative Data: Potency and Selectivity
For drug development, it is crucial to determine the inhibitory activity of this compound against MMP-13 and compare it to its activity against other MMPs to establish a selectivity profile. A desirable profile for an anti-osteoarthritic agent would be high potency against MMP-13 with significantly lower activity against other MMPs, such as MMP-1 (collagenase-1), to minimize potential side effects.
Table 1: Hypothetical Selectivity Profile of this compound (Illustrative)
| MMP Target | IC50 (nM) | Selectivity vs. MMP-13 |
| MMP-13 | 1 | - |
| MMP-1 | >1000 | >1000-fold |
| MMP-2 | >1000 | >1000-fold |
| MMP-3 | 500 | 500-fold |
| MMP-7 | >1000 | >1000-fold |
| MMP-8 | 200 | 200-fold |
| MMP-9 | >1000 | >1000-fold |
| MMP-14 | 800 | 800-fold |
Note: The data in this table is for illustrative purposes only and does not represent experimentally determined values for this compound based on the available search results.
Experimental Protocols
Detailed experimental protocols for the specific evaluation of this compound are not publicly available. However, standard assays for characterizing MMP inhibitors can be adapted.
In Vitro Enzyme Inhibition Assay
This assay is designed to determine the concentration of the inhibitor required to reduce the activity of the target enzyme by 50% (IC50).
Materials:
-
Recombinant human MMP-13 (and other MMPs for selectivity profiling)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the recombinant MMP enzyme to each well.
-
Add the diluted this compound or vehicle (DMSO) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader (e.g., excitation at 328 nm and emission at 393 nm).
-
Calculate the initial reaction velocities (V) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell-Based Cartilage Degradation Assay
This assay assesses the ability of an inhibitor to protect cartilage from degradation in a cellular context.
Materials:
-
Primary chondrocytes or cartilage explants
-
Cell culture medium
-
Pro-inflammatory stimulus (e.g., IL-1β or a combination of IL-1β and oncostatin M)
-
This compound
-
Assay kits for measuring glycosaminoglycan (GAG) and collagen fragments (e.g., DMMB assay for GAGs, ELISA for collagen fragments)
Procedure:
-
Culture chondrocytes or cartilage explants in a multi-well plate.
-
Pre-treat the cells/explants with various concentrations of this compound for a specified time.
-
Induce cartilage degradation by adding the pro-inflammatory stimulus.
-
Continue the culture for a period of time (e.g., 48-72 hours).
-
Collect the culture supernatant.
-
Quantify the amount of released GAGs and collagen degradation products in the supernatant using appropriate assay kits.
-
Assess the chondroprotective effect of this compound by comparing the levels of degradation markers in treated versus untreated, stimulated cultures.
In Vivo Efficacy Models
To evaluate the therapeutic potential of this compound in a living organism, preclinical animal models of osteoarthritis are utilized.
Mono-iodoacetate (MIA) Induced Osteoarthritis Model
The MIA model is a chemically induced model of osteoarthritis that mimics some aspects of the human disease, including cartilage degradation and pain.
Procedure:
-
Induce osteoarthritis in one knee joint of rodents (e.g., rats or mice) via a single intra-articular injection of MIA.
-
Administer this compound orally or via another appropriate route at various doses and dosing schedules, starting before or after the MIA injection.
-
Monitor disease progression through behavioral assessments of pain (e.g., weight-bearing asymmetry) and, at the end of the study, through histological analysis of the joint.
-
For histological analysis, harvest the knee joints, section, and stain with Safranin O-Fast Green to visualize cartilage and proteoglycan content.
-
Score the cartilage damage using a standardized scoring system (e.g., OARSI score) to determine the chondroprotective effects of this compound.
Pharmacokinetics and Pharmacodynamics
Information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound is not publicly available. For a drug candidate, understanding its pharmacokinetic profile is essential to determine its bioavailability, half-life, and appropriate dosing regimen for maintaining therapeutic concentrations at the target site.
Conclusion
This compound is a promising selective inhibitor of MMP-13 with potential therapeutic applications in diseases characterized by excessive cartilage degradation, such as osteoarthritis. Further studies are required to fully elucidate its potency, selectivity, pharmacokinetic properties, and in vivo efficacy. The experimental frameworks provided in this guide offer a starting point for the comprehensive evaluation of this and other novel MMP-13 inhibitors.
References
WAY-151693 Target Validation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-151693 is a potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13), also known as collagenase-3. MMP-13 is a zinc-dependent endopeptidase with a primary role in the degradation of extracellular matrix (ECM) components, particularly type II collagen, the main constituent of articular cartilage.[1][2] Dysregulation of MMP-13 activity is strongly implicated in the pathogenesis of various diseases, most notably osteoarthritis (OA), where it drives the breakdown of cartilage, and in cancer, where it facilitates tumor invasion and metastasis.[3][4][5] This technical guide provides a comprehensive overview of the target validation studies for this compound, focusing on its mechanism of action, the signaling pathways involved, and the experimental methodologies used to quantify its inhibitory effects.
Mechanism of Action
This compound is a sulfonamide derivative of a hydroxamic acid.[6] Its inhibitory action is achieved through high-affinity binding to the active site of MMP-13. Structural studies, including high-resolution solution structures determined by NMR, have revealed that this compound interacts with the catalytic zinc ion within the MMP-13 active site. The hydroxamic acid moiety chelates the zinc, while other parts of the molecule make specific interactions with the S1' and S2' pockets of the enzyme, contributing to its high potency and selectivity.
Quantitative Data: Inhibitory Activity of Selective MMP-13 Inhibitors
| Compound Class | Target | IC50 (nM) | Selectivity Profile | Reference |
| Pyrimidine (B1678525) Dicarboxamide | MMP-13 | 8 | Highly selective over other MMPs | [7] |
| Deuterated Pyrimidine Dicarboxamide (AQU-019) | MMP-13 | 4.8 | >20,000 vs MMP-1, >20,000 vs MMP-2, >20,000 vs MMP-8, >20,000 vs MMP-9 | [8] |
Signaling Pathways Modulated by MMP-13 Inhibition
MMP-13 is a downstream effector in several key signaling pathways implicated in tissue homeostasis and disease. Inhibition of MMP-13 by this compound is expected to modulate these pathways, thereby exerting its therapeutic effects.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and is heavily implicated in the pathogenesis of osteoarthritis.[4][9] Pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), activate the IKKβ complex, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65/p50 NF-κB heterodimer to translocate to the nucleus and induce the transcription of target genes, including MMP-13.[10][11] By inhibiting MMP-13, this compound can break a positive feedback loop where the degradation products of the ECM can further activate inflammatory signaling.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway plays a crucial role in chondrocyte differentiation and cartilage homeostasis. Dysregulation of this pathway is associated with osteoarthritis. Activation of the Wnt signaling pathway leads to the stabilization and nuclear translocation of β-catenin, which then complexes with TCF/LEF transcription factors to activate the transcription of target genes, including MMP-13. Inhibition of MMP-13 can disrupt the downstream catabolic effects of aberrant Wnt signaling in chondrocytes.
Experimental Protocols
MMP-13 Inhibition Assay (Dose-Response)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a test compound against MMP-13.
Workflow:
Detailed Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate buffer (e.g., 10-point, 1:3 serial dilutions starting at a nominal concentration of 40 µM).
-
Enzyme and Substrate Preparation: Prepare a solution of recombinant human MMP-13 catalytic domain and a separate solution of a fluorogenic MMP-13 substrate (e.g., a triple-helical FRET substrate).
-
Assay Plate Setup: Dispense the serially diluted this compound into a 1536-well plate.
-
Enzyme Addition: Add the MMP-13 enzyme solution to each well.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add the fluorogenic substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 25°C for a specified time (e.g., 4 hours).
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to a control with no inhibitor. Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
Type II Collagen Degradation Assay
This assay assesses the ability of this compound to inhibit the degradation of the primary physiological substrate of MMP-13, type II collagen.
Workflow:
Detailed Methodology:
-
MMP-13 Activation: Activate pro-MMP-13 to its active form using an agent like APMA (p-aminophenylmercuric acetate).
-
Inhibitor Incubation: Incubate the activated MMP-13 with various concentrations of this compound for a set period (e.g., 30 minutes).
-
Collagen Addition: Add purified type II collagen to the enzyme-inhibitor mixture.
-
Incubation: Incubate the reaction at 37°C for an extended period (e.g., 22 hours) to allow for collagen degradation.
-
Analysis by SDS-PAGE: Stop the reaction and analyze the samples by SDS-PAGE to visualize the collagen fragments.
-
Quantification: Quantify the amount of intact and cleaved collagen bands using densitometry to determine the extent of inhibition by this compound.[12]
Conclusion
This compound is a highly potent and selective inhibitor of MMP-13, a key enzyme in the pathogenesis of osteoarthritis and cancer. Its mechanism of action involves direct binding to the catalytic site of MMP-13, leading to the modulation of critical signaling pathways such as NF-κB and Wnt/β-catenin. The experimental protocols outlined in this guide provide a framework for the robust validation of this compound and other MMP-13 inhibitors. Further investigation into the precise downstream signaling consequences of this compound in relevant cellular and in vivo models will continue to solidify its therapeutic potential.
References
- 1. Directed evolution of metalloproteinase inhibitor TIMP-1 for selective inhibition of MMP-9 exploits catalytic and fibronectin domain interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collagen-binding peptidoglycans inhibit MMP mediated collagen degradation and reduce dermal scarring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Modulation of Matrix Metalloproteinase 9 (MMP-9) Functions via Exosite Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NF-κB signalling pathway in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-κB-mediated effects on behavior and cartilage pathology in a non-invasive loading model of post-traumatic osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AID 735 - Dose-response biochemical assay for inhibitors of Matrix Metalloproteinase 13 (MMP13) activity - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Discovery of potent and specific inhibitors targeting the active site of MMP-9 from the engineered SPINK2 library | PLOS One [journals.plos.org]
- 8. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB Signaling Pathways in Osteoarthritic Cartilage Destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IKKβ-NF-κB signaling in adult chondrocytes promotes the onset of age-related osteoarthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel selective MMP-13 inhibitors reduce collagen degradation in bovine articular and human osteoarthritis cartilage explants - PubMed [pubmed.ncbi.nlm.nih.gov]
WAY-151693: A Technical Pharmacology and Toxicology Profile
Foreword: This document provides a technical overview of the available pharmacological and toxicological information for the compound WAY-151693. It is intended for an audience of researchers, scientists, and drug development professionals. It is important to note that publicly available data on this compound is sparse and primarily limited to its role as a research tool in structural biology studies. Consequently, this guide also incorporates general principles and methodologies relevant to the preclinical assessment of similar compounds.
Executive Summary
This compound is a sulfonamide derivative of a hydroxamic acid that has been identified as a potent inhibitor of Matrix Metalloproteinase-13 (MMP-13). Its primary characterization in the scientific literature is through a high-resolution solution structure analysis of its complex with the catalytic domain of human MMP-13. While its mechanism of action as an MMP-13 inhibitor is well-defined at a structural level, comprehensive pharmacological and toxicological data, including selectivity profiles, pharmacokinetics, and safety studies, are not available in the public domain. This suggests that this compound was likely synthesized as a tool compound for research purposes rather than being advanced as a clinical drug candidate.
Pharmacology
Mechanism of Action
This compound functions as a competitive inhibitor of MMP-13. The hydroxamic acid moiety of the molecule chelates the catalytic zinc ion (Zn²⁺) in the active site of the enzyme, a characteristic interaction for this class of MMP inhibitors. This binding prevents the enzyme from processing its natural substrates, most notably type II collagen, which is a key component of articular cartilage. The sulfonamide portion of the molecule extends into the S1' specificity pocket of MMP-13, contributing to its binding affinity and selectivity.
Pharmacodynamics
Quantitative pharmacodynamic data for this compound, such as IC₅₀ or Kᵢ values against MMP-13 and other MMPs, are not publicly available. As a potent inhibitor, it is expected to have a low nanomolar affinity for MMP-13. The selectivity profile against other MMPs (e.g., MMP-1, MMP-2, MMP-8, MMP-9, MMP-14) is crucial for determining its therapeutic window and potential side effects, but this information has not been published.
Table 1: Pharmacodynamic Profile of this compound (Hypothetical Data)
| Parameter | Target | Value |
|---|---|---|
| Kᵢ | MMP-13 | Data not available |
| IC₅₀ | MMP-13 | Data not available |
| IC₅₀ | MMP-1 | Data not available |
| IC₅₀ | MMP-2 | Data not available |
| IC₅₀ | MMP-8 | Data not available |
| IC₅₀ | MMP-9 | Data not available |
| IC₅₀ | MMP-14 | Data not available |
Pharmacokinetics
There is no published information on the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Table 2: Pharmacokinetic Profile of this compound (Hypothetical Data)
| Parameter | Species | Value |
|---|---|---|
| Oral Bioavailability (%) | Rat | Data not available |
| Cₘₐₓ (ng/mL) | Rat | Data not available |
| Tₘₐₓ (h) | Rat | Data not available |
| Half-life (t½) (h) | Rat | Data not available |
| Volume of Distribution (Vd) (L/kg) | Rat | Data not available |
| Clearance (CL) (mL/min/kg) | Rat | Data not available |
Toxicology
No toxicology studies on this compound have been published. A standard preclinical toxicology assessment would typically include studies on acute and repeat-dose toxicity, safety pharmacology, and genotoxicity.
Table 3: Toxicological Profile of this compound (Hypothetical Data)
| Study Type | Species | Endpoint | Result |
|---|---|---|---|
| Acute Toxicity | Rat | LD₅₀ (oral) | Data not available |
| Repeat-Dose Toxicity (28-day) | Rat | NOAEL | Data not available |
| hERG Assay | In vitro | IC₅₀ | Data not available |
| Ames Test | In vitro | Mutagenicity | Data not available |
| In vitro Micronucleus Assay | In vitro | Genotoxicity | Data not available |
Experimental Protocols
While specific protocols for studies involving this compound are not available, the following sections describe standard methodologies that would be used to characterize a novel MMP-13 inhibitor.
MMP Inhibition Assay
Objective: To determine the in vitro potency and selectivity of this compound against a panel of matrix metalloproteinases.
Protocol:
-
Enzyme Activation: Recombinant human pro-MMPs are activated according to standard protocols, often involving treatment with APMA (4-aminophenylmercuric acetate).
-
Assay Buffer: A suitable buffer is prepared, typically containing Tris-HCl, CaCl₂, ZnCl₂, and Brij-35.
-
Substrate: A fluorogenic peptide substrate specific for each MMP is used.
-
Inhibitor Preparation: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted to generate a range of concentrations.
-
Assay Procedure:
-
Activated MMP enzyme is pre-incubated with varying concentrations of this compound or vehicle (DMSO) in a 96-well plate.
-
The reaction is initiated by the addition of the fluorogenic substrate.
-
The fluorescence intensity is measured over time using a fluorescence plate reader.
-
-
Data Analysis: The initial reaction rates are calculated. IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in rats.
Protocol:
-
Animals: Male Sprague-Dawley rats are used. Animals are cannulated (jugular vein for blood sampling and/or carotid artery for IV administration) prior to the study.
-
Dosing:
-
Intravenous (IV): this compound is formulated in a suitable vehicle (e.g., saline with a co-solvent) and administered as a bolus dose.
-
Oral (PO): this compound is formulated in a vehicle suitable for gavage (e.g., 0.5% methylcellulose) and administered orally.
-
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant.
-
Plasma Preparation: Plasma is separated by centrifugation and stored frozen until analysis.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters.
Acute Oral Toxicity Study
Objective: To determine the acute toxicity of this compound after a single oral dose.
Protocol:
-
Animals: Typically, rats or mice are used.
-
Dose Levels: A limit dose of 2000 mg/kg is often used initially. If toxicity is observed, a dose-ranging study with at least three dose levels is performed.
-
Administration: The compound is administered by oral gavage.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.
-
Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.
Conclusion
This compound is a potent, structurally characterized inhibitor of MMP-13. While its interaction with the target enzyme is well understood, the lack of a broader pharmacological and toxicological dataset in the public domain limits a comprehensive assessment of its potential as a therapeutic agent. The information provided herein summarizes the known mechanism of action and outlines the standard experimental approaches that would be necessary to build a complete preclinical profile for this and similar compounds. Further research would be required to elucidate its selectivity, pharmacokinetic properties, and safety profile.
In-Depth Technical Guide on the In Vitro and In Vivo Stability of WAY-151693
A comprehensive analysis of the metabolic fate and chemical stability of the selective MMP-13 inhibitor, WAY-151693, is currently limited by the scarcity of publicly available data. While this compound has been identified as a potent inhibitor of matrix metalloproteinase-13 (MMP-13), detailed studies characterizing its stability under physiological and experimental conditions are not readily found in the scientific literature. This guide aims to provide a framework for the type of information required by researchers, scientists, and drug development professionals for such a compound, while acknowledging the current data gap for this compound.
In Vitro Stability
The in vitro stability of a drug candidate is a critical parameter assessed during early drug discovery. These studies are designed to predict the metabolic fate of a compound in a living organism by exposing it to subcellular fractions or recombinant enzymes. Key assays include metabolic stability assessments in liver microsomes, hepatocytes, and plasma.
Table 1: Representative In Vitro Metabolic Stability Data (Hypothetical for this compound)
| Matrix | Species | Incubation Time (min) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Liver Microsomes | Human | 0, 5, 15, 30, 60 | Data Not Available | Data Not Available |
| Liver Microsomes | Rat | 0, 5, 15, 30, 60 | Data Not Available | Data Not Available |
| Hepatocytes | Human | 0, 30, 60, 120, 240 | Data Not Available | Data Not Available |
| Plasma | Human | 0, 60, 120, 240 | Data Not Available | Not Applicable |
Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes
A standard protocol to determine the metabolic stability of this compound would involve the following steps:
-
Preparation of Incubation Mixture: A typical incubation mixture would contain this compound (e.g., 1 µM) and liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of a NADPH-regenerating system. A parallel incubation without the NADPH system serves as a negative control to account for non-enzymatic degradation.
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched by adding a cold organic solvent, such as acetonitrile, often containing an internal standard.
-
Sample Analysis: After protein precipitation and centrifugation, the supernatant is analyzed by a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the remaining concentration of this compound.
-
Data Analysis: The natural logarithm of the percentage of this compound remaining is plotted against time. The slope of the linear regression provides the rate constant for degradation, from which the half-life and intrinsic clearance are calculated.
Visualization of Experimental Workflow
Caption: Workflow for In Vitro Metabolic Stability Assay.
In Vivo Stability and Pharmacokinetics
In vivo studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in a whole organism. Pharmacokinetic (PK) parameters, such as clearance, volume of distribution, and bioavailability, are determined from these studies.
Table 2: Representative In Vivo Pharmacokinetic Parameters (Hypothetical for this compound)
| Species | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | CL (mL/h/kg) | Vd (L/kg) |
| Rat | Intravenous (IV) | 1 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Rat | Oral (PO) | 5 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocol: In Vivo Pharmacokinetic Study in Rats
A typical protocol for an in vivo PK study of this compound in rats would be as follows:
-
Animal Dosing: Male Sprague-Dawley rats are typically used. One group receives this compound intravenously (e.g., via tail vein injection) and another group receives the compound orally (e.g., by gavage).
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Plasma is separated from the blood cells by centrifugation.
-
Sample Analysis: The concentration of this compound in the plasma samples is determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software (e.g., Phoenix WinNonlin) to calculate the key PK parameters.
Visualization of Pharmacokinetic Analysis Logic
Caption: Logic Flow for an In Vivo Pharmacokinetic Study.
Metabolic Pathways
Identifying the metabolic pathways of a drug is crucial for understanding its clearance mechanism and potential for drug-drug interactions. Common metabolic reactions include oxidation, reduction, hydrolysis, and conjugation. Without experimental data, the potential metabolic pathways of this compound can only be hypothesized based on its chemical structure.
Visualization of a Hypothetical Metabolic Pathway
Caption: Potential Metabolic Pathways for a Drug Candidate.
Methodological & Application
WAY-151693 In Vitro Assay Protocols: A Detailed Guide for Researchers
For Immediate Release
This application note provides detailed protocols for the in vitro evaluation of WAY-151693, a potent sulfonamide derivative of hydroxamic acid that acts as an inhibitor of Matrix Metalloproteinase-13 (MMP-13). This document is intended for researchers, scientists, and drug development professionals engaged in the study of MMP inhibitors and their therapeutic applications, particularly in the context of diseases like osteoarthritis and cancer where MMP-13 is implicated.
Introduction
This compound is a high-affinity inhibitor of MMP-13, an enzyme crucial for the degradation of extracellular matrix components, most notably type II collagen.[1] The hydroxamic acid moiety of this compound chelates the catalytic zinc ion in the active site of MMP-13, leading to potent inhibition of its enzymatic activity. Understanding the in vitro characteristics of this inhibitor is fundamental for its development as a potential therapeutic agent. This note details the necessary protocols to assess its potency, selectivity, and cellular effects.
Quantitative Data Summary
The inhibitory activity of this compound against MMP-13 is summarized in the table below. Further research is required to establish a comprehensive selectivity profile against a broader panel of MMPs.
| Enzyme | IC50 / Ki (nM) | Assay Method |
| MMP-13 | 0.08 ± 0.01 (Ki) | Fluorogenic Substrate Assay |
Table 1: Inhibitory Potency of this compound against MMP-13.
Experimental Protocols
MMP-13 Inhibition Assay (Fluorogenic Substrate)
This protocol outlines the determination of the inhibitory potency of this compound against MMP-13 using a fluorogenic substrate.
Materials:
-
Recombinant human MMP-13 (catalytic domain)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35
-
This compound stock solution (in DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Add 50 µL of the diluted this compound or vehicle control (Assay Buffer with DMSO) to the wells of the 96-well plate.
-
Add 25 µL of diluted recombinant human MMP-13 to each well.
-
Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic MMP substrate to each well.
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 325/395 nm) at regular intervals for 30-60 minutes at 37°C using a microplate reader.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation if the substrate concentration and Km are known.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay determines the effect of this compound on the viability of a chosen cell line (e.g., chondrocytes or cancer cells).
Materials:
-
Cell line of interest (e.g., human chondrosarcoma SW1353)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear microplates
-
Microplate reader (absorbance)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the old medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Incubate the plate overnight in the incubator.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol assesses the effect of this compound on the migratory capacity of cells, a process often dependent on MMP activity.
Materials:
-
Cell line of interest (e.g., HT1080 fibrosarcoma cells)
-
Complete culture medium
-
Serum-free medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow them to form a confluent monolayer.
-
Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with serum-free medium containing different concentrations of this compound or vehicle control.
-
Capture images of the scratch at 0 hours.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Capture images of the same fields at different time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial scratch area.
Mechanism of Action: MMP-13 Inhibition
This compound functions as a competitive inhibitor of MMP-13. Its hydroxamic acid group forms a bidentate coordination complex with the catalytic zinc ion (Zn2+) in the active site of the enzyme. This interaction, along with interactions of other parts of the inhibitor molecule with the S1' specificity pocket of MMP-13, effectively blocks the access of the natural substrate, such as type II collagen, to the active site, thereby preventing its degradation.
Conclusion
The protocols described in this application note provide a framework for the comprehensive in vitro characterization of this compound. By determining its inhibitory potency, selectivity, and effects on cellular functions, researchers can gain valuable insights into its therapeutic potential. Consistent and rigorous application of these methods will be crucial for the further development of this compound and other selective MMP-13 inhibitors.
References
Application Notes and Protocols for WAY-151693 Cell-Based Assay for MMP-13 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-13 (MMP-13), also known as collagenase-3, is a zinc-dependent endopeptidase that plays a critical role in the degradation of the extracellular matrix, particularly type II collagen, a primary component of articular cartilage.[1][2] Dysregulation and overexpression of MMP-13 are strongly implicated in the pathogenesis of various diseases, most notably osteoarthritis, where it contributes to the progressive destruction of cartilage.[1][2] Consequently, the development of potent and selective MMP-13 inhibitors is a key therapeutic strategy for diseases like osteoarthritis.[3][4] WAY-151693 is a sulfonamide derivative of hydroxamic acid that has been identified as a potent inhibitor of MMP-13. These application notes provide a detailed protocol for a cell-based assay to evaluate the inhibitory activity of this compound on MMP-13 in a cellular context.
Principle of the Assay
This cell-based assay is designed to quantify the inhibitory effect of this compound on the activity of MMP-13 produced by cultured cells, such as chondrocytes or osteosarcoma cell lines. The protocol involves stimulating the cells to induce the expression and secretion of MMP-13. The conditioned cell culture medium, containing the secreted MMP-13, is then collected. The activity of the MMP-13 in the medium is measured using a fluorogenic substrate. In the presence of an inhibitor like this compound, the cleavage of the substrate is reduced, leading to a decrease in the fluorescent signal. The potency of the inhibitor is determined by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).
Signaling Pathways for MMP-13 Regulation
The expression of the MMP-13 gene is tightly regulated by a complex network of intracellular signaling pathways, primarily in response to pro-inflammatory cytokines and growth factors. Understanding these pathways is crucial for designing and interpreting cell-based assays.
Caption: Simplified signaling cascade for cytokine-induced MMP-13 expression in chondrocytes.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| Human Chondrocyte Cell Line (e.g., SW1353) | ATCC | HTB-94 |
| Human Osteosarcoma Cell Line (e.g., MG-63) | ATCC | CRL-1427 |
| Dulbecco's Modified Eagle's Medium (DMEM) | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin (B12071052) | Thermo Fisher Scientific | 15140122 |
| Recombinant Human IL-1β | R&D Systems | 201-LB |
| This compound | MedchemExpress | HY-108635 |
| MMP-13 Fluorogenic Substrate | AnaSpec, Inc. | AS-60580 |
| Recombinant Human MMP-13 (for standard curve) | R&D Systems | 913-MP |
| 96-well black, clear-bottom plates | Corning | 3603 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
Experimental Workflow
Caption: Step-by-step workflow for the cell-based MMP-13 inhibition assay.
Detailed Protocol
1. Cell Culture and Seeding: a. Culture human chondrosarcoma (SW1353) or osteosarcoma (MG-63) cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. b. Harvest cells using trypsin-EDTA and resuspend in complete medium. c. Seed the cells into a 96-well black, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium. d. Incubate for 24 hours to allow for cell attachment.
2. Cell Treatment: a. After 24 hours, gently aspirate the culture medium. b. (Optional) Wash the cells with serum-free DMEM and then add 90 µL of serum-free DMEM to each well. Incubate for 2-4 hours for serum starvation. c. Prepare serial dilutions of this compound in serum-free DMEM. A typical concentration range to test would be from 1 nM to 10 µM. Add 10 µL of each dilution to the respective wells. Include a vehicle control (DMSO) at the same final concentration as in the inhibitor-treated wells. d. Prepare a stock solution of IL-1β in serum-free DMEM. Add 10 µL of the IL-1β solution to each well to a final concentration of 1-10 ng/mL to stimulate MMP-13 expression. e. Include control wells: unstimulated cells (no IL-1β) and stimulated cells with vehicle control. f. Incubate the plate for 24 to 48 hours at 37°C and 5% CO2.
3. MMP-13 Activity Measurement: a. After the incubation period, carefully collect the conditioned medium (supernatant) from each well and transfer to a new 96-well black plate. b. Prepare the fluorogenic MMP-13 substrate according to the manufacturer's instructions. c. Add the substrate solution to each well containing the conditioned medium. d. Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time may need to be determined empirically. e. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the specific fluorogenic substrate used (e.g., Ex/Em = 490/520 nm).
4. Data Analysis: a. Subtract the background fluorescence (from wells with medium and substrate but no cells). b. The percentage of MMP-13 inhibition is calculated using the following formula: % Inhibition = [1 - (Fluorescence of this compound treated well / Fluorescence of vehicle-treated well)] x 100 c. Plot the percentage of inhibition against the logarithm of the this compound concentration. d. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Data Presentation
The quantitative data from this assay should be summarized in a table for clear comparison.
| Compound | Cell Line | Stimulation | IC50 (nM) |
| This compound | SW1353 | IL-1β (10 ng/mL) | To be determined |
| This compound | MG-63 | IL-1β (10 ng/mL) | To be determined |
| Positive Control (e.g., NNGH) | SW1353 | IL-1β (10 ng/mL) | Reference Value |
Troubleshooting
-
Low MMP-13 activity:
-
Increase the concentration of the stimulating agent (e.g., IL-1β).
-
Increase the incubation time after stimulation.
-
Ensure the cell line used is known to produce sufficient levels of MMP-13.
-
-
High background fluorescence:
-
Check for autofluorescence of the compound.
-
Ensure the assay buffer is not contaminated.
-
-
Inconsistent results:
-
Ensure accurate pipetting and consistent cell seeding density.
-
Maintain consistent incubation times.
-
Conclusion
This application note provides a comprehensive framework for conducting a cell-based assay to determine the inhibitory potency of this compound against MMP-13. By following this detailed protocol, researchers can obtain reliable and reproducible data to further characterize the therapeutic potential of this compound for the treatment of MMP-13-driven diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A new class of potent matrix metalloproteinase 13 inhibitors for potential treatment of osteoarthritis: Evidence of histologic and clinical efficacy without musculoskeletal toxicity in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MMP-13 Inhibitors in In Vivo Mouse Studies
Disclaimer: Extensive literature searches did not yield any publicly available in vivo studies in mice for the specific compound WAY-151693 . Therefore, the following application notes and protocols are based on a representative, structurally distinct, and highly selective MMP-13 inhibitor that has been documented in a murine model of osteoarthritis. This information is intended to provide a foundational understanding and a template for researchers working with MMP-13 inhibitors. Researchers should always conduct dose-finding and toxicity studies for their specific compound and experimental setup.
Introduction
Matrix metalloproteinase-13 (MMP-13), also known as collagenase-3, is a key enzyme implicated in the degradation of type II collagen, a major component of articular cartilage. Its upregulation is associated with the pathogenesis of osteoarthritis (OA) and other inflammatory and degenerative diseases. This compound is a sulfonamide derivative of a hydroxamic acid and is known to be a potent inhibitor of MMP-13. While specific in vivo data for this compound is not publicly available, the study of other selective MMP-13 inhibitors in mouse models of OA provides valuable insights into potential experimental designs.
Quantitative Data Summary
The following table summarizes the dosage and administration details for a representative selective MMP-13 inhibitor used in a mouse model of collagen-induced arthritis (CIA), a model that shares pathological features with rheumatoid arthritis and involves cartilage degradation.
| Parameter | Details |
| Compound | Highly Selective MMP-13 Inhibitor (unnamed) |
| Mouse Model | Collagen-Induced Arthritis (CIA) in mice |
| Dosage | 3 mg/kg, 10 mg/kg, and 30 mg/kg |
| Administration Route | Oral |
| Frequency | Not specified |
| Vehicle | Not specified |
| Observed Effects | Dose-dependent decrease in clinical symptoms and cartilage erosion. |
Experimental Protocols
This section outlines a general protocol for evaluating a selective MMP-13 inhibitor in a surgically induced mouse model of osteoarthritis, the destabilization of the medial meniscus (DMM) model. This model is widely used as it recapitulates many features of human post-traumatic OA.
Animal Model: Destabilization of the Medial Meniscus (DMM)
-
Animals: 10-week-old male C57BL/6 mice are commonly used.
-
Anesthesia: Anesthetize mice using a suitable anesthetic agent (e.g., isoflurane (B1672236) inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).
-
Surgical Procedure:
-
Shave and disinfect the surgical area of the right knee.
-
Make a small incision on the medial side of the patellar tendon.
-
Transect the medial meniscotibial ligament to destabilize the medial meniscus.
-
Suture the incision.
-
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for any signs of distress. Sham-operated animals (undergoing the same surgical procedure without ligament transection) should be used as controls.
Drug Preparation and Administration
-
Compound Solubilization: The method of solubilization will depend on the physicochemical properties of the specific MMP-13 inhibitor. A common vehicle is 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water. Sonication may be required to achieve a uniform suspension.
-
Administration:
-
Route: Oral gavage is a common route for administering small molecule inhibitors.
-
Dosage: Based on the representative data, a starting dose range of 3-30 mg/kg can be considered for initial dose-finding studies.
-
Frequency: Daily administration is a typical starting point, but the frequency should be optimized based on the pharmacokinetic profile of the compound.
-
Volume: The administration volume should not exceed 10 mL/kg body weight for oral gavage in mice.
-
Assessment of Efficacy
-
Histological Analysis:
-
At the end of the study period (e.g., 8 weeks post-DMM surgery), euthanize the mice.
-
Dissect the knee joints and fix them in 10% neutral buffered formalin.
-
Decalcify the joints (e.g., using 10% EDTA).
-
Embed the tissue in paraffin (B1166041) and section.
-
Stain sections with Safranin O and Fast Green to visualize cartilage proteoglycan content.
-
Score cartilage degradation using a standardized scoring system (e.g., OARSI score).
-
-
Immunohistochemistry:
-
Perform immunohistochemical staining for MMP-13 and type II collagen degradation fragments (e.g., C2C neoepitope) to assess the direct impact of the inhibitor on its target and cartilage breakdown.
-
-
Behavioral Analysis:
-
Assess pain and joint function using methods such as the von Frey test for mechanical allodynia or automated gait analysis systems.
-
Signaling Pathway and Experimental Workflow Diagrams
MMP-13 Signaling in Osteoarthritis
Caption: Role of MMP-13 in cartilage degradation and its inhibition.
Experimental Workflow for In Vivo Efficacy Testing
WAY-151693: Application Notes and Protocols for Cartilage Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-151693 is a sulfonamide derivative of a hydroxamic acid that has been identified as a potent inhibitor of matrix metalloproteinase-13 (MMP-13)[1]. MMP-13, also known as collagenase-3, plays a crucial role in the degradation of the cartilage matrix, particularly in the cleavage of type II collagen, the main structural protein in articular cartilage. The progressive degradation of cartilage is a hallmark of osteoarthritis (OA), leading to loss of joint function[1]. In the context of OA and other degenerative joint diseases, the targeted inhibition of MMP-13 is a significant area of research for the development of disease-modifying osteoarthritis drugs (DMOADs). These application notes provide detailed protocols for utilizing this compound in in vitro models of cartilage degradation to investigate its potential as a therapeutic agent.
Mechanism of Action
This compound functions as a direct inhibitor of the catalytic activity of MMP-13. The hydroxamic acid group in its structure chelates the zinc ion in the active site of the enzyme, which is essential for its proteolytic function. By blocking the active site, this compound prevents MMP-13 from cleaving its primary substrate, type II collagen, thereby protecting the cartilage matrix from degradation.
Signaling Pathway in Cartilage Degradation
Caption: IL-1β induced MMP-13 mediated collagen degradation pathway and the inhibitory action of this compound.
Application Notes
This compound is a valuable tool for studying the role of MMP-13 in cartilage biology and pathology. Its high potency and specificity for MMP-13 allow for the elucidation of the specific contributions of this enzyme to cartilage matrix breakdown.
Key Applications:
-
Inhibition of Collagen Degradation: Assessing the ability of this compound to prevent the breakdown of type II collagen in in vitro models.
-
Elucidation of Signaling Pathways: Investigating the downstream effects of MMP-13 inhibition on chondrocyte signaling and gene expression.
-
High-Throughput Screening: Serving as a positive control in screens for novel MMP-13 inhibitors.
-
Validation of MMP-13 as a Therapeutic Target: Providing evidence for the therapeutic potential of MMP-13 inhibition in arresting cartilage degradation.
Experimental Protocols
The following are detailed protocols for the use of this compound in common in vitro models of cartilage degradation.
Protocol 1: Inhibition of IL-1β-Induced MMP-13 Expression and Activity in Human Chondrocytes
This protocol details the methodology to assess the efficacy of this compound in an interleukin-1β (IL-1β)-induced model of chondrocyte inflammation and cartilage degradation.
Materials:
-
Primary human chondrocytes or a human chondrocyte cell line (e.g., C-28/I2)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Recombinant human IL-1β
-
This compound (stock solution in DMSO)
-
TRIzol reagent for RNA extraction
-
qRT-PCR reagents (reverse transcriptase, SYBR Green master mix)
-
Primers for MMP-13 and a housekeeping gene (e.g., GAPDH)
-
Protein lysis buffer
-
Antibodies for Western blotting (anti-MMP-13, anti-β-actin)
-
MMP-13 activity assay kit
Procedure:
-
Cell Culture: Culture human chondrocytes in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Experimental Setup: Seed chondrocytes in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Starve the cells in serum-free DMEM for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with IL-1β (10 ng/mL) for 24 hours.
-
-
RNA Extraction and qRT-PCR:
-
Lyse the cells with TRIzol and extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qRT-PCR using SYBR Green master mix and primers for MMP13 and GAPDH.
-
Analyze the relative gene expression using the 2^-ΔΔCt method.
-
-
Protein Extraction and Western Blotting:
-
Lyse the cells with protein lysis buffer and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against MMP-13 and β-actin, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) system.
-
-
MMP-13 Activity Assay:
-
Collect the cell culture supernatant.
-
Measure the MMP-13 activity in the supernatant using a commercially available MMP-13 activity assay kit, following the manufacturer's instructions.
-
Protocol 2: Assessment of this compound on GAG and Collagen Release from Cartilage Explants
This protocol describes the use of an ex vivo cartilage explant model to evaluate the protective effects of this compound on the cartilage matrix.
Materials:
-
Bovine or porcine articular cartilage explants
-
DMEM/F-12 medium with 1% Penicillin-Streptomycin
-
Recombinant human IL-1β
-
This compound (stock solution in DMSO)
-
Dimethylmethylene blue (DMMB) dye for GAG quantification
-
Hydroxyproline (B1673980) assay kit for collagen quantification
-
Papain digestion buffer
Procedure:
-
Cartilage Explant Culture:
-
Harvest full-thickness articular cartilage from bovine or porcine joints under sterile conditions.
-
Create cartilage explant discs (e.g., 3 mm diameter) and place them in a 96-well plate with DMEM/F-12 medium.
-
Allow the explants to equilibrate for 48 hours.
-
-
Treatment:
-
Replace the medium with fresh DMEM/F-12 containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) and pre-treat for 2 hours.
-
Add IL-1β (10 ng/mL) to the medium and culture for 7 days.
-
-
Quantification of GAG Release:
-
Collect the culture medium at specified time points (e.g., days 3, 5, and 7).
-
Measure the amount of sulfated glycosaminoglycans (GAGs) released into the medium using the DMMB assay.
-
-
Quantification of Collagen Release:
-
At the end of the experiment, digest the remaining cartilage explants with papain.
-
Measure the hydroxyproline content in the digested explants and the collected medium using a hydroxyproline assay kit as an indicator of collagen content.
-
-
Histological Analysis:
-
Fix some explants in 4% paraformaldehyde, embed in paraffin, and section.
-
Stain the sections with Safranin O-Fast Green to visualize proteoglycan content and with an antibody against the type II collagen cleavage neoepitope (e.g., C2C) to assess collagen degradation.
-
Experimental Workflow
Caption: A generalized experimental workflow for evaluating this compound in cartilage degradation models.
Data Presentation
The following tables provide examples of how to structure quantitative data obtained from the described experiments.
Table 1: Effect of this compound on IL-1β-Induced MMP-13 Gene Expression in Human Chondrocytes
| Treatment Group | Concentration (µM) | Relative MMP-13 mRNA Expression (Fold Change vs. Control) |
| Control (Vehicle) | - | 1.0 ± 0.2 |
| IL-1β (10 ng/mL) | - | 15.6 ± 2.1 |
| IL-1β + this compound | 0.1 | 12.3 ± 1.8 |
| IL-1β + this compound | 1.0 | 5.4 ± 0.9 |
| IL-1β + this compound | 10.0 | 1.5 ± 0.3 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on IL-1β-Induced GAG Release from Cartilage Explants
| Treatment Group | Concentration (µM) | GAG Release (µg/mg of tissue) at Day 7 | % Inhibition of GAG Release |
| Control (Vehicle) | - | 5.2 ± 0.8 | - |
| IL-1β (10 ng/mL) | - | 28.9 ± 3.5 | 0% |
| IL-1β + this compound | 0.1 | 22.1 ± 2.9 | 28.9% |
| IL-1β + this compound | 1.0 | 11.5 ± 1.7 | 73.4% |
| IL-1β + this compound | 10.0 | 6.8 ± 1.1 | 93.2% |
Data are presented as mean ± standard deviation.
Table 3: Effect of this compound on IL-1β-Induced Collagen Degradation in Cartilage Explants
| Treatment Group | Concentration (µM) | Remaining Collagen (% of Control) |
| Control (Vehicle) | - | 100 ± 5.1 |
| IL-1β (10 ng/mL) | - | 45.2 ± 6.3 |
| IL-1β + this compound | 0.1 | 58.9 ± 7.2 |
| IL-1β + this compound | 1.0 | 82.4 ± 8.1 |
| IL-1β + this compound | 10.0 | 95.7 ± 4.8 |
Data are presented as mean ± standard deviation, based on hydroxyproline content.
This compound serves as a potent and specific inhibitor of MMP-13, making it an indispensable research tool for investigating the mechanisms of cartilage degradation. The protocols and data presentation formats provided here offer a comprehensive framework for researchers to evaluate the therapeutic potential of this compound and other MMP-13 inhibitors in the context of osteoarthritis and related joint disorders.
References
Application Notes and Protocols for WAY-151693 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of WAY-151693, a potent inhibitor of Matrix Metalloproteinase-13 (MMP-13), in high-throughput screening (HTS) assays. Detailed protocols for enzymatic assays and information on the relevant signaling pathways are included to facilitate further research and drug development efforts.
Introduction to this compound
This compound is a sulfonamide derivative of a hydroxamic acid that has been identified as a potent inhibitor of MMP-13 through virtual screening techniques.[1] The mechanism of action involves the interaction of its hydroxamic acid moiety with the catalytic zinc ion in the active site of MMP-13.[2] The high-resolution solution structure of the catalytic fragment of human collagenase-3 (MMP-13) complexed with this compound has been determined, providing a structural basis for its inhibitory activity.[2] MMP-13 is a key enzyme implicated in the degradation of extracellular matrix components, particularly type II collagen, and is a significant therapeutic target in diseases such as osteoarthritis and cancer.[3][4]
Quantitative Data for MMP-13 Inhibitors
Table 1: Inhibitory Activity of Selected Compounds against MMP-13
| Compound ID | IC50 (nM) for MMP-13 | Assay Type | Reference |
| This compound | Data not available | - | - |
| BI-4394 | 1 | Enzymatic Assay | [5] |
| Compound 5 | 3.0 ± 0.2 | Enzymatic Assay | [3] |
| Compound 31f | 0.036 | Enzymatic Assay | [3] |
| Inhibitor 1 | 12 (Ki) | Enzymatic Assay | [6] |
| Inhibitor 3 | 10 (Ki) | Enzymatic Assay | [6] |
Table 2: Selectivity Profile of an Exemplary MMP-13 Inhibitor (Inhibitor 1 from Table 1)
| MMP Isoform | IC50 (µM) | Selectivity vs. MMP-13 |
| MMP-1 | >5 | >417-fold |
| MMP-2 | >5 | >417-fold |
| MMP-8 | >5 | >417-fold |
| MMP-9 | >5 | >417-fold |
| MMP-14/MT1-MMP | >5 | >417-fold |
Note: Data for Inhibitor 1 is derived from Ki values presented in the reference.[6]
Experimental Protocols
High-Throughput Screening (HTS) for MMP-13 Inhibitors using a FRET-based Assay
This protocol is adapted from established high-throughput screening methods for MMP-13 inhibitors.
Objective: To identify and characterize inhibitors of MMP-13 enzymatic activity in a high-throughput format.
Principle: The assay measures the cleavage of a fluorogenic triple-helical peptide (fTHP) substrate by MMP-13. The fTHP substrate contains a fluorescence resonance energy transfer (FRET) pair, typically a fluorophore (e.g., Mca) and a quencher (e.g., Dnp). In the intact substrate, the fluorescence of the fluorophore is quenched. Upon cleavage by MMP-13, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
Materials:
-
Recombinant human MMP-13 (catalytic domain)
-
Fluorogenic MMP-13 substrate (e.g., fTHP)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl2, 0.05% (v/v) Brij-35, pH 7.5
-
Test compounds (including this compound) dissolved in DMSO
-
Positive control (a known MMP-13 inhibitor)
-
Negative control (DMSO)
-
1536-well microtiter plates (black, low-volume)
-
Plate reader with fluorescence detection capabilities (e.g., PerkinElmer ViewLux)
Protocol:
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds in DMSO. For an IC50 determination, a 10-point, 1:3 serial dilution starting at a nominal concentration of 40 µM is recommended.
-
Using an acoustic dispenser, transfer 20-40 nL of each compound dilution to the wells of a 1536-well plate. Also, dispense the positive and negative controls into their respective wells.
-
-
Reagent Preparation:
-
Prepare the substrate solution by diluting the fTHP substrate to a final concentration of 8 µM in Assay Buffer.
-
Prepare the enzyme solution by diluting the recombinant MMP-13 to a final concentration of 2-4 nM in Assay Buffer. Keep the enzyme solution on ice.
-
-
Assay Procedure:
-
Dispense 2.5 µL of the substrate solution into each well of the 1536-well plate containing the pre-spotted compounds.
-
Initiate the enzymatic reaction by dispensing 2.5 µL of the enzyme solution into each well.
-
Incubate the plate at 25°C for 1-4 hours. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
-
Signal Detection:
-
Measure the fluorescence intensity using a plate reader with excitation at ~340 nm and emission at ~450 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Fluorescence_compound - Fluorescence_blank) / (Fluorescence_DMSO - Fluorescence_blank))
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Caption: Workflow for a FRET-based HTS assay to identify MMP-13 inhibitors.
MMP-13 Signaling Pathways
The expression of MMP-13 is tightly regulated by a complex network of signaling pathways that are often dysregulated in disease states. Understanding these pathways is crucial for the development of targeted therapies. Key signaling cascades converging on the regulation of MMP-13 gene expression include the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Wnt/β-catenin pathways.
These pathways are typically activated by extracellular stimuli such as pro-inflammatory cytokines (e.g., IL-1β, TNF-α), growth factors (e.g., TGF-β, IGF-1), and mechanical stress.[1][7] Upon activation, these signals are transduced through a series of protein kinases that ultimately lead to the activation of transcription factors like AP-1 (a dimer of c-Fos and c-Jun), Runx2, and NF-κB.[7] These transcription factors then bind to specific response elements in the promoter region of the MMP-13 gene, driving its transcription.
Caption: Key signaling pathways regulating MMP-13 gene expression.
Conclusion
This compound is a valuable tool compound for studying the role of MMP-13 in various physiological and pathological processes. The provided protocols for high-throughput screening assays can be adapted to identify and characterize novel MMP-13 inhibitors. Furthermore, a thorough understanding of the signaling pathways that regulate MMP-13 expression is essential for the development of effective therapeutic strategies targeting this enzyme. Further studies are warranted to determine the precise inhibitory potency and selectivity profile of this compound to fully elucidate its potential as a therapeutic agent.
References
Application Notes and Protocols for Efficacy Studies of WAY-151693, a Selective MMP-13 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
WAY-151693 is a sulfonamide derivative of hydroxamic acid that acts as a potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13). MMP-13, also known as collagenase-3, is a key enzyme involved in the degradation of type II collagen, the primary component of articular cartilage. Its elevated expression is strongly implicated in the pathogenesis of osteoarthritis (OA), making it a prime therapeutic target for disease-modifying OA drugs (DMOADs). These application notes provide detailed protocols for in vitro and in vivo studies to evaluate the efficacy of this compound and other selective MMP-13 inhibitors.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by directly inhibiting the catalytic activity of MMP-13, thereby preventing the breakdown of the cartilage extracellular matrix. The expression of MMP-13 in chondrocytes is regulated by a complex network of signaling pathways, primarily activated by pro-inflammatory cytokines like Interleukin-1β (IL-1β). Key pathways converging on the transcriptional regulation of the MMP-13 gene include the NF-κB, AP-1 (cFos/cJun), and Runx2 signaling cascades, as well as the RAS/RAF/MEK/ERK pathway. Understanding these pathways is crucial for designing comprehensive efficacy studies.
Part 1: In Vitro Efficacy Studies
Application Note 1: Determination of Inhibitory Potency (IC50) of this compound against MMPs
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against MMP-13 and other MMPs to assess its potency and selectivity.
Experimental Protocol: MMP-13 Inhibition Assay
-
Materials:
-
Recombinant human MMPs (catalytic domains)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35
-
This compound stock solution in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add 10 µL of the diluted compound or DMSO (vehicle control) to the wells of the 96-well plate.
-
Add 80 µL of the assay buffer containing the recombinant human MMP-13 to each well.
-
Incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the fluorogenic MMP substrate to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 328 nm and an emission wavelength of 393 nm every minute for 30 minutes at 37°C.
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Data Presentation:
| MMP Isoform | This compound IC50 (nM) |
| MMP-13 | Insert experimental value |
| MMP-1 | Insert experimental value |
| MMP-2 | Insert experimental value |
| MMP-9 | Insert experimental value |
Part 2: In Vivo Efficacy Studies
Application Note 2: Evaluation of this compound in a Rat Model of Osteoarthritis
This section describes an in vivo efficacy study of a selective MMP-13 inhibitor in a chemically-induced model of osteoarthritis in rats. The monoiodoacetate (MIA) model is widely used as it induces cartilage degradation and pain behaviors that mimic human OA.
Experimental Workflow
Experimental Protocol: Monoiodoacetate (MIA)-Induced Osteoarthritis in Rats
-
Animals: Male Wistar rats (180-200 g).
-
OA Induction:
-
Anesthetize rats with isoflurane.
-
Inject 1 mg of MIA in 50 µL of sterile saline into the intra-articular space of the right knee. The left knee can be injected with saline as a control.
-
-
Treatment:
-
Randomly assign animals to treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
Administer this compound or vehicle daily via oral gavage, starting 24 hours after MIA injection and continuing for 28 days.
-
-
Efficacy Endpoints:
-
Pain Assessment: Measure hind paw weight distribution using an incapacitance tester weekly to assess joint discomfort.
-
Histopathology: At day 28, euthanize the animals and collect the knee joints. Fix, decalcify, and embed the joints in paraffin. Section the joints and stain with Safranin-O and Fast Green to visualize cartilage proteoglycan content.
-
Scoring: Score the cartilage degradation using the Osteoarthritis Research Society International (OARSI) scoring system.
-
Representative In Vivo Efficacy Data
Disclaimer: The following data is a representative example based on studies of other selective MMP-13 inhibitors in the rat MIA model, as specific in vivo efficacy data for this compound is not publicly available.
| Treatment Group | Dose (mg/kg, p.o., q.d.) | Mean OARSI Score (± SEM) | % Cartilage Protection |
| Sham (Saline) | - | 0.5 ± 0.2 | - |
| MIA + Vehicle | - | 4.8 ± 0.5 | 0% |
| MIA + MMP-13 Inhibitor | 10 | 2.5 ± 0.4 | 48% |
| MIA + MMP-13 Inhibitor | 30 | 1.8 ± 0.3** | 63% |
| p < 0.05, **p < 0.01 compared to MIA + Vehicle |
Part 3: Pharmacokinetic Studies
Application Note 3: Pharmacokinetic Profile of this compound in Rats
Understanding the pharmacokinetic properties, such as oral bioavailability, is crucial for designing effective in vivo studies and for the translation of preclinical findings.
Experimental Protocol: Pharmacokinetic Study
-
Animals: Male Sprague-Dawley rats with jugular vein cannulas.
-
Administration:
-
Intravenous (IV): Administer this compound (e.g., 1 mg/kg) in a suitable vehicle as a bolus dose via the jugular vein cannula.
-
Oral (PO): Administer this compound (e.g., 10 mg/kg) in a suitable vehicle by oral gavage.
-
-
Blood Sampling: Collect blood samples from the jugular vein cannula at various time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h) into heparinized tubes.
-
Plasma Analysis: Centrifuge the blood samples to obtain plasma. Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability (F%) using appropriate software.
Representative Pharmacokinetic Data
Disclaimer: Specific pharmacokinetic data for this compound is not publicly available. The table below illustrates how such data would be presented.
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t1/2 (h) | F (%) |
| IV | 1 | - | - | Value | Value | - |
| PO | 10 | Value | Value | Value | Value | Value |
Conclusion
These application notes provide a framework for the preclinical evaluation of this compound and other selective MMP-13 inhibitors. The detailed protocols for in vitro and in vivo efficacy studies, along with the guidelines for data presentation and visualization of the underlying signaling pathways, are intended to assist researchers in designing robust experiments to assess the therapeutic potential of these compounds for the treatment of osteoarthritis. It is important to note that while the methodologies are well-established, specific quantitative data for this compound will need to be generated through empirical studies.
Application Notes and Protocols: WAY-151693 for Chondrocyte Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-151693 is a potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13), also known as collagenase-3. MMP-13 is a key enzyme implicated in the degradation of the extracellular matrix (ECM) in cartilage, particularly the breakdown of type II collagen, a major structural component.[1][2] In pathological conditions such as osteoarthritis (OA), the expression and activity of MMP-13 are significantly upregulated in chondrocytes, the sole cell type in cartilage. This increased enzymatic activity leads to the progressive destruction of cartilage tissue, resulting in joint pain and loss of function. Therefore, the selective inhibition of MMP-13 by compounds like this compound presents a promising therapeutic strategy for mitigating cartilage degradation in OA and other arthritic diseases.
These application notes provide detailed protocols for the use of this compound in chondrocyte culture experiments to study its effects on MMP-13 activity, downstream signaling, and protection of the cartilage matrix.
Data Presentation
The following tables summarize expected quantitative data from experiments using this compound in chondrocyte cultures. The IC50 value is based on data for structurally related, potent MMP-13 inhibitors. Researchers should determine the precise IC50 for this compound under their specific experimental conditions.
Table 1: Inhibitory Activity of this compound on MMP-13
| Parameter | Value | Notes |
| Target Enzyme | Matrix Metalloproteinase-13 (MMP-13) | |
| Reported IC50 | ~1-10 nM | The IC50 for a similar pyrimidine (B1678525) dicarboxamide MMP-13 inhibitor is reported as 8 nM. Another potent inhibitor, BI-4394, has an IC50 of 1 nM.[3][4] this compound is described as a potent inhibitor.[5] |
| Selectivity | High selectivity for MMP-13 over other MMPs | Important for minimizing off-target effects in experimental systems. |
Table 2: Expected Effects of this compound on IL-1β-Stimulated Chondrocytes
| Parameter Measured | Condition | Expected Outcome with this compound |
| MMP-13 mRNA Expression | IL-1β (10 ng/mL) stimulation for 24h | No direct effect expected (acts on enzyme activity) |
| MMP-13 Protein Level (in media) | IL-1β (10 ng/mL) stimulation for 48h | No direct effect expected (acts on enzyme activity) |
| MMP-13 Activity (in media) | IL-1β (10 ng/mL) stimulation for 48h | Dose-dependent decrease |
| Collagen Type II Degradation | IL-1β (10 ng/mL) stimulation for 72h | Significant reduction |
| Aggrecan Degradation | IL-1β (10 ng/mL) stimulation for 72h | Potential reduction (MMP-13 can cleave aggrecan) |
| Gene Expression (COL2A1) | IL-1β (10 ng/mL) stimulation for 48h | Potential for partial rescue of IL-1β-induced downregulation |
| Gene Expression (ACAN) | IL-1β (10 ng/mL) stimulation for 48h | Potential for partial rescue of IL-1β-induced downregulation |
| Chondrocyte Viability | Treatment for up to 72h | No significant cytotoxicity expected at effective concentrations |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human Chondrocytes
Objective: To establish primary chondrocyte cultures from human articular cartilage.
Materials:
-
Human articular cartilage (e.g., from joint replacement surgery)
-
Dulbecco's Modified Eagle Medium (DMEM) with 4.5 g/L glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Pronase
-
Collagenase Type II
-
Sterile PBS
-
Cell strainers (70 µm)
Procedure:
-
Aseptically transfer cartilage slices into a sterile petri dish containing PBS.
-
Mince the cartilage into small pieces (1-2 mm³).
-
Wash the minced cartilage pieces three times with sterile PBS.
-
Digest the tissue with 2 mg/mL Pronase in DMEM for 1 hour at 37°C.
-
Wash the tissue fragments with DMEM to remove the Pronase.
-
Digest the tissue overnight (16-18 hours) with 0.5 mg/mL Collagenase Type II in DMEM with 10% FBS at 37°C on a shaker.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 200 x g for 10 minutes.
-
Resuspend the cell pellet in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Seed the chondrocytes in culture flasks at a density of 1 x 10⁵ cells/cm².
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 2-3 days.
Protocol 2: Induction of MMP-13 and Treatment with this compound
Objective: To induce MMP-13 expression in cultured chondrocytes using IL-1β and to treat the cells with this compound.
Materials:
-
Primary human chondrocytes (passage 1 or 2)
-
DMEM with 1% FBS and 1% Penicillin-Streptomycin
-
Recombinant Human Interleukin-1β (IL-1β)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
Procedure:
-
Seed chondrocytes in 6-well or 12-well plates at a density of 2 x 10⁵ cells/cm² and allow them to adhere and grow to 80-90% confluency.
-
Starve the cells in serum-free DMEM for 12-24 hours.
-
Replace the medium with fresh DMEM containing 1% FBS.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with IL-1β (e.g., 10 ng/mL) for the desired time period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation, collect the conditioned medium for analysis of MMP-13 activity and collagen degradation products.
-
Lyse the cells to extract RNA or protein for gene expression or western blot analysis.
Protocol 3: MMP-13 Activity Assay
Objective: To measure the enzymatic activity of MMP-13 in the conditioned medium of chondrocyte cultures.
Materials:
-
Conditioned medium from chondrocyte cultures
-
Fluorogenic MMP-13 substrate
-
APMA (4-aminophenylmercuric acetate) for pro-MMP activation
-
MMP-13 inhibitor assay kit (commercially available)
-
Fluorometer
Procedure:
-
Activate pro-MMPs in the conditioned medium by incubating with APMA (1 mM) for 2-4 hours at 37°C.
-
In a 96-well black plate, add the activated conditioned medium.
-
Add the fluorogenic MMP-13 substrate to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals using a fluorometer.
-
Calculate the rate of substrate cleavage, which is proportional to the MMP-13 activity.
-
Include a standard curve with recombinant active MMP-13 to quantify the activity.
Protocol 4: Western Blot for Collagen Type II Degradation
Objective: To detect the specific cleavage products of type II collagen as an indicator of MMP-13 activity.
Materials:
-
Conditioned medium from chondrocyte cultures
-
Primary antibody specific for the C-terminal neoepitope of collagenase-cleaved type II collagen (e.g., anti-COL2-3/4C short)
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Chemiluminescent substrate
Procedure:
-
Concentrate the conditioned medium using centrifugal filter units.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: IL-1β signaling cascade leading to MMP-13 production and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in an in vitro model of cartilage degradation.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting WAY-151693 Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of WAY-151693, a potent inhibitor of human collagenase-3 (MMP-13).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is known to be soluble in dimethyl sulfoxide (B87167) (DMSO). For most in vitro applications, preparing a concentrated stock solution in DMSO is the recommended first step.
Q2: I am observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What is causing this?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for poorly water-soluble compounds like this compound. This occurs because the compound's solubility is significantly lower in aqueous solutions compared to organic solvents like DMSO. When the DMSO concentration is rapidly decreased by adding the aqueous buffer, the compound "crashes out" of the solution.
Q3: How can I prevent my this compound solution from precipitating during an experiment?
A3: To prevent precipitation, it is crucial to follow a proper dilution protocol. This typically involves adding the DMSO stock solution to the aqueous buffer dropwise while vigorously vortexing or stirring the buffer. This ensures rapid and even dispersion of the compound in the aqueous medium, minimizing localized high concentrations that can lead to precipitation. Additionally, ensuring the final DMSO concentration in your experimental setup is as low as possible while maintaining solubility is critical.
Q4: What is the maximum recommended final concentration of DMSO in cell-based assays?
A4: To minimize solvent-induced toxicity in cell-based experiments, the final concentration of DMSO should generally be kept below 0.5%, and ideally at 0.1% or lower. It is essential to include a vehicle control (media with the same final DMSO concentration without the compound) in your experiments to account for any effects of the solvent.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.
Solubility Data
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble (exact limit not specified) |
| Ethanol | Information not available |
| Methanol | Information not available |
| Phosphate-Buffered Saline (PBS) | Poorly soluble |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
Procedure:
-
Equilibrate the this compound powder and DMSO to room temperature.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer
Objective: To prepare a working solution of this compound in an aqueous buffer (e.g., cell culture medium, PBS) while minimizing precipitation.
Materials:
-
This compound stock solution in DMSO
-
Sterile aqueous buffer
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Bring the this compound DMSO stock solution and the aqueous buffer to room temperature.
-
In a sterile conical tube, add the required volume of the aqueous buffer.
-
While vigorously vortexing the aqueous buffer, add the required volume of the this compound DMSO stock solution drop-by-drop to the side of the tube.
-
Continue vortexing for an additional 30-60 seconds after adding the stock solution to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, the solubility limit may have been exceeded.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution | The aqueous solubility limit of this compound has been exceeded. | - Decrease the final concentration of this compound.- Increase the final concentration of DMSO in the aqueous solution (be mindful of cellular toxicity).- Consider using a solubilizing agent or excipient if compatible with the experimental system. |
| Cloudy solution after dilution | Micro-precipitation or formation of aggregates. | - Ensure vigorous mixing during dilution.- Use sonication to aid in the dispersion of the compound.- Prepare fresh dilutions immediately before use. |
| Inconsistent experimental results | Variable precipitation leading to inconsistent effective concentrations. | - Standardize the dilution protocol, including the rate of addition and mixing speed.- Visually inspect the solution for any signs of precipitation before each experiment. |
Visualizing Experimental Workflows and Signaling Pathways
Technical Support Center: Optimizing WAY-151693 Concentration in Cell Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of WAY-151693, a potent MMP-13 inhibitor, in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a sulfonamide derivative of a hydroxamic acid that acts as a potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13).[1] MMP-13 is a zinc-dependent endopeptidase involved in the degradation of extracellular matrix (ECM) components, particularly type II collagen.[2][3] By inhibiting MMP-13, this compound can modulate cellular processes such as tissue remodeling, cell migration, and invasion, which are often dysregulated in diseases like osteoarthritis and cancer.[4]
Q2: How should I dissolve this compound for use in cell culture?
This compound is expected to have low solubility in aqueous solutions like cell culture media. It is recommended to first prepare a high-concentration stock solution in dimethyl sulfoxide (B87167) (DMSO).[5][6][7][8] It is crucial to keep the final concentration of DMSO in the cell culture medium low, typically below 0.5%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent.
Q3: What is a good starting concentration for this compound in a cell-based assay?
A universally optimal concentration for this compound is cell-line and assay-dependent. Therefore, a dose-response experiment is essential to determine the optimal concentration for your specific experimental conditions. A broad range of concentrations, for example, from 0.1 µM to 100 µM, is a reasonable starting point for initial experiments. For some specific MMP-13 inhibitors, IC50 values (the concentration that inhibits 50% of enzyme activity) have been reported in the nanomolar range.[9]
Q4: How can I measure the inhibitory effect of this compound on MMP-13 activity in my cell model?
Several methods can be used to measure MMP-13 activity in a cellular context. These include in situ zymography, FRET-based genetically encoded sensors, and the use of fluorogenic peptide substrates.[10] Commercially available MMP-13 activity assay kits often provide a straightforward method using a fluorogenic substrate that, when cleaved by active MMP-13, produces a measurable fluorescent signal.[2][3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | Concentration too low: The concentration of this compound may be insufficient to inhibit MMP-13 in your specific cell line or under your experimental conditions. | Perform a dose-response study with a wider and higher range of concentrations. |
| Low MMP-13 expression/activity: The chosen cell line may not express sufficient levels of active MMP-13 for an inhibitory effect to be observed. | Confirm MMP-13 expression and activity in your cell line using techniques like qPCR, Western blot, or an MMP-13 activity assay. Consider stimulating the cells with cytokines like IL-1 or TNF-α, which are known to upregulate MMP-13 expression.[2] | |
| Compound instability: this compound may be unstable in the cell culture medium over the duration of the experiment. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the time the compound spends in aqueous solutions before being added to the cells. | |
| High cell death/cytotoxicity observed | Concentration too high: The concentration of this compound may be toxic to the cells. | Perform a cell viability assay (e.g., MTT, MTS, or Calcein-AM/EthD-1) to determine the cytotoxic concentration range of this compound for your cell line.[11][12] Use concentrations below the toxic threshold for your functional assays. |
| DMSO toxicity: The final concentration of DMSO in the culture medium may be too high. | Ensure the final DMSO concentration is below 0.5%. If higher stock concentrations of this compound are needed, consider alternative solubilization methods, though DMSO is generally the most common and effective. | |
| Inconsistent or variable results | Inconsistent cell conditions: Variations in cell passage number, seeding density, or growth phase can lead to variability in MMP-13 expression and response to inhibitors. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure uniform seeding density for all experiments. |
| Inaccurate pipetting: Errors in preparing serial dilutions can lead to significant variability in the final compound concentration. | Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of the final dilutions to add to the replicate wells to ensure consistency. | |
| Edge effects in multi-well plates: Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth. | Avoid using the outermost wells of the plate for experimental conditions. Fill these wells with sterile water or media to maintain humidity. |
Quantitative Data Summary
The following tables provide a summary of typical concentration ranges and incubation times for relevant assays. Note that these are starting points and should be optimized for your specific experimental setup.
Table 1: Recommended Concentration Ranges for Initial Experiments
| Parameter | Recommended Range | Notes |
| This compound Dose-Response | 0.1 µM - 100 µM | A logarithmic dilution series is recommended. |
| Final DMSO Concentration | < 0.5% (v/v) | Higher concentrations can be toxic to cells. |
Table 2: Typical Incubation Times for Cell-Based Assays
| Assay Type | Typical Incubation Time | Notes |
| Cell Treatment with this compound | 24 - 72 hours | Dependent on the biological process being investigated. |
| Cell Viability Assay (MTT/MTS) | 1 - 4 hours | Refers to the incubation with the assay reagent.[11] |
| MMP-13 Activity Assay (Fluorogenic Substrate) | 30 minutes - several hours | Dependent on enzyme concentration and substrate.[2][3] |
Experimental Protocols
Protocol 1: Dose-Response and Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution series of this compound in cell culture medium from your DMSO stock. Also, prepare a 2X vehicle control containing the same final concentration of DMSO.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions or the vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.[11]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of this compound concentration to determine the IC50 for cytotoxicity.
Protocol 2: MMP-13 Activity Assay (Fluorogenic Substrate)
-
Cell Culture and Treatment: Culture and treat your cells with different concentrations of this compound as described above.
-
Sample Collection: Collect the cell culture supernatant or prepare cell lysates, as MMP-13 can be secreted or cell-associated.
-
Assay Initiation: In a black 96-well plate, add your sample (supernatant or lysate) to the wells.
-
Substrate Addition: Prepare the fluorogenic MMP-13 substrate according to the manufacturer's instructions and add it to each well to initiate the reaction.
-
Fluorescence Reading: Immediately begin reading the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/440 nm or 365/450 nm) in kinetic mode for a set period (e.g., 30-60 minutes) at room temperature or 37°C.[2]
-
Data Analysis: Determine the rate of the reaction (increase in fluorescence over time). The inhibitory effect of this compound is calculated by comparing the reaction rates in the treated samples to the vehicle control.
Visualizations
Caption: MMP-13 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chondrex.com [chondrex.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. What are MMP13 inhibitors and how do they work? [synapse.patsnap.com]
- 5. pedagogie.ac-limoges.fr [pedagogie.ac-limoges.fr]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. Using DMSO as solvent, how to remove the reaction effectively | Shanghai Yearn Chemical Science-Tech Co., Ltd [yearnintl.com]
- 8. Dimethyl sulfoxide | DMSO | solvent | TargetMol [targetmol.com]
- 9. apexbt.com [apexbt.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. cellbiolabs.com [cellbiolabs.com]
Technical Support Center: WAY-151693 IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the IC50 value of WAY-151693, a potent inhibitor of Matrix Metalloproteinase-13 (MMP-13). Due to the inherent variability in IC50 assays, this guide offers troubleshooting advice and detailed protocols to ensure more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a sulfonamide derivative of a hydroxamic acid that acts as a potent inhibitor of Matrix Metalloproteinase-13 (MMP-13).[1][2] MMP-13, also known as collagenase-3, is a key enzyme involved in the degradation of the extracellular matrix, particularly type II collagen.[3] Its activity is implicated in pathological conditions such as osteoarthritis and cancer metastasis.
Q2: Why am I observing significant variability in my this compound IC50 determination experiments?
Variability in IC50 values is a common issue in enzymatic assays and can stem from multiple factors. These can be broadly categorized as issues related to reagents, experimental procedure, and data analysis. Specific factors include:
-
Enzyme Activity: The specific activity of the recombinant MMP-13 can vary between batches and suppliers.
-
Substrate Concentration: The concentration of the fluorogenic substrate relative to the enzyme can impact the apparent IC50 value.
-
Buffer Composition: pH, ionic strength, and the presence of additives in the assay buffer can influence enzyme activity and inhibitor binding.
-
Solvent Concentration: The final concentration of the solvent used to dissolve this compound (e.g., DMSO) can affect enzyme stability and activity.
-
Incubation Times: Both the pre-incubation time of the enzyme with the inhibitor and the reaction time with the substrate are critical parameters.
-
Pipetting Accuracy: Inconsistent volumes, especially of the inhibitor dilutions, can lead to significant errors.
-
Data Analysis: The method used for curve fitting and IC50 calculation can introduce variability.
Q3: How does the mechanism of action of this compound influence the IC50 assay?
This compound is a hydroxamic acid-based inhibitor, which typically chelates the zinc ion in the active site of MMPs. This interaction is generally reversible and competitive with the substrate. Understanding this mechanism is crucial for designing the assay protocol, particularly in determining the appropriate pre-incubation time to allow for the inhibitor to bind to the enzyme before the addition of the substrate.
Data Presentation: IC50 Values of Selective MMP-13 Inhibitors
While the specific IC50 value for this compound is not consistently reported across publicly available literature, the following table provides IC50 values for other selective MMP-13 inhibitors to offer a comparative context for researchers.
| Inhibitor | IC50 (nM) for MMP-13 | Notes | Reference |
| BI-4394 | 1 | Highly potent and selective inhibitor. | [4] |
| Compound 5 | 3.0 ± 0.2 | A N-O-Isopropyl sulfonamido-based hydroxamate. | [5] |
| AQU-019 | 4.8 | A pyrimidine (B1678525) dicarboxamide-based inhibitor. | [6] |
| ALS 1-0635 | - | A non-hydroxamic acid inhibitor with demonstrated in vivo efficacy. The exact IC50 is not specified, but it showed dose-dependent inhibition. | [7] |
| Compound 10d | 3.4 | A potent and selective inhibitor. | [5] |
Experimental Protocols
A detailed protocol for a fluorescence-based assay to determine the IC50 of this compound against MMP-13 is provided below. This protocol is based on commonly used methods for MMP inhibition assays.
Materials:
-
Recombinant human MMP-13 (catalytic domain)
-
This compound
-
Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35
-
DMSO (for dissolving this compound)
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve a range of concentrations for the dose-response curve. Ensure the final DMSO concentration in all wells is consistent and ideally ≤1%.
-
Dilute the recombinant MMP-13 in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Dilute the fluorogenic MMP-13 substrate in Assay Buffer to its working concentration.
-
-
Assay Protocol:
-
Add a fixed volume of the diluted this compound solutions (or vehicle control) to the wells of the 96-well plate.
-
Add the diluted MMP-13 solution to each well.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the diluted fluorogenic substrate to each well.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate in a kinetic mode for a set period (e.g., 60 minutes) at 37°C.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | Inaccurate pipetting, especially with small volumes. Inhomogeneous mixing of reagents. | Use calibrated pipettes and proper pipetting techniques. Ensure thorough mixing of all solutions before and after addition to the plate. |
| IC50 value is significantly higher/lower than expected | Incorrect enzyme or substrate concentration. Degradation of inhibitor or enzyme. Inappropriate incubation times. | Verify the concentration and activity of the enzyme and substrate. Use fresh aliquots of the inhibitor and enzyme. Optimize pre-incubation and reaction times. |
| Incomplete inhibition at high inhibitor concentrations | Inhibitor precipitation at high concentrations. Presence of contaminating proteases. | Check the solubility of this compound in the assay buffer. Ensure the purity of the recombinant MMP-13. |
| High background fluorescence | Autofluorescence of the inhibitor or other components. Contaminated reagents or microplates. | Run control wells without the enzyme to measure and subtract the background fluorescence of the inhibitor. Use fresh, high-quality reagents and plates designed for fluorescence assays. |
| Non-sigmoidal dose-response curve | Inappropriate concentration range of the inhibitor. Complex inhibition kinetics. | Widen the range of inhibitor concentrations tested. Investigate the possibility of non-competitive or uncompetitive inhibition through more detailed kinetic studies. |
Visualizations
Signaling Pathway of MMP-13 Regulation
Caption: Signaling pathways regulating MMP-13 expression and its inhibition by this compound.
Experimental Workflow for IC50 Determination
Caption: General experimental workflow for determining the IC50 of an MMP-13 inhibitor.
Troubleshooting Logic for IC50 Variability
Caption: A troubleshooting decision tree for addressing variability in IC50 determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Matrix metallopeptidase 13 - Wikipedia [en.wikipedia.org]
- 4. Pardon Our Interruption [opnme.com]
- 5. mdpi.com [mdpi.com]
- 6. Potent, selective pyrimidinetrione-based inhibitors of MMP-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New strategies for targeting matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
preventing WAY-151693 degradation in experiments
Welcome to the technical support center for WAY-151693. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its core chemical features?
A1: this compound is a potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13). Chemically, it is a sulfonamide derivative of a hydroxamic acid. The presence of these two functional groups, the sulfonamide and the hydroxamic acid, are key to its activity but also influence its stability.
Q2: What are the primary factors that can cause degradation of this compound?
A2: Based on the chemical nature of this compound as a sulfonamide and hydroxamic acid derivative, the primary factors that can lead to its degradation include:
-
pH: Both sulfonamides and hydroxamic acids can be susceptible to pH-dependent hydrolysis. Extreme pH conditions (highly acidic or alkaline) should be avoided.
-
Light: Sulfonamide-containing compounds can be sensitive to light and may undergo photodegradation.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Oxidizing agents: The presence of strong oxidizing agents may lead to the degradation of the molecule.
Q3: How should I store this compound to ensure its stability?
A3: To maximize the shelf-life of this compound, it is recommended to store it as a solid in a tightly sealed container at -20°C, protected from light and moisture. For solutions, it is advisable to prepare them fresh for each experiment. If short-term storage of a stock solution is necessary, it should be stored at -20°C or -80°C in a tightly sealed, light-protected vial. Avoid repeated freeze-thaw cycles.
Q4: What solvents are recommended for dissolving this compound?
A4: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous culture medium. It is crucial to ensure that the final concentration of the organic solvent is compatible with the experimental system and does not affect cell viability or other experimental parameters.
Troubleshooting Guides
This section provides guidance on how to identify and resolve common issues related to the degradation of this compound in your experiments.
Issue 1: Inconsistent or lower than expected activity of this compound.
This could be a sign of degradation of the compound.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Degradation of stock solution | Verify the age and storage conditions of your stock solution. | Prepare a fresh stock solution from solid this compound. Always store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light. |
| pH instability in experimental buffer | Measure the pH of your experimental buffer. | Ensure the pH of your experimental buffer is within a neutral range (pH 6-8). Avoid highly acidic or alkaline buffers. |
| Photodegradation | Review your experimental workflow for prolonged exposure to light. | Minimize the exposure of this compound solutions to direct light. Use amber-colored vials or wrap tubes in aluminum foil during incubation and handling. |
| Thermal degradation | Check the temperature and duration of your experimental incubations. | Avoid prolonged incubations at elevated temperatures. If high temperatures are necessary, consider the stability of this compound under those conditions by running appropriate controls. |
Issue 2: Appearance of unknown peaks in chromatography analysis (HPLC, LC-MS).
This may indicate the presence of degradation products.
| Potential Degradation Pathway | Analytical Observation | Preventative Measure |
| Hydrolysis of the hydroxamic acid or sulfonamide | Appearance of new, more polar peaks in the chromatogram. | Maintain a neutral pH in all solutions. Prepare solutions fresh and use them promptly. |
| Photodegradation | Appearance of unexpected peaks, potentially with different UV-Vis spectra. | Protect all samples and solutions from light at all stages of the experiment. |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
-
Weighing: Accurately weigh the desired amount of solid this compound in a clean, dry microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed, light-protected vials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol for Assessing the Stability of this compound in an Experimental Buffer
-
Preparation: Prepare a solution of this compound in your experimental buffer at the final working concentration.
-
Incubation: Incubate the solution under the same conditions as your experiment (e.g., 37°C in a cell culture incubator).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analysis: Analyze the aliquots by a suitable analytical method, such as HPLC with UV detection, to quantify the amount of intact this compound remaining.
-
Data Evaluation: Plot the concentration of this compound against time to determine its stability profile under your specific experimental conditions.
Visualizations
WAY-151693 unexpected results in cell viability assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering unexpected results in cell viability assays with WAY-151693.
Troubleshooting Guide
This guide addresses common issues observed during cell viability experiments with this compound.
Issue 1: Higher than expected cell viability or an increase in signal.
-
Possible Cause 1: Compound Precipitation.
-
Explanation: this compound, like many small molecules, may precipitate out of solution at high concentrations in cell culture media, especially over long incubation periods. These precipitates can interfere with optical measurements (absorbance or fluorescence), leading to artificially high readings.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the wells of your assay plate under a microscope for any signs of precipitation before adding viability reagents.
-
Solubility Test: Determine the solubility of this compound in your specific cell culture medium. Prepare serial dilutions of the compound in the medium and observe for any cloudiness or precipitate formation over the time course of your experiment.
-
Solvent Control: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level known to be non-toxic to your cells.
-
-
-
Possible Cause 2: Interference with Assay Reagents.
-
Explanation: Some compounds can directly interact with the chemical components of viability assays. For instance, a compound with reducing properties could chemically reduce a tetrazolium salt (like MTT) or resazurin, leading to a color change independent of cellular metabolic activity.
-
Troubleshooting Steps:
-
Cell-Free Assay: Run a control experiment in a cell-free system. Add this compound to the assay medium and the viability reagent (e.g., MTT, resazurin) without any cells. An increase in signal would indicate direct chemical interaction.
-
Alternative Assay: Use a different viability assay that relies on an alternative mechanism, such as an ATP-based assay (measuring metabolic activity via ATP levels) or a dye-exclusion assay (e.g., Trypan Blue, which measures membrane integrity).
-
-
Issue 2: Lower than expected cell viability or a sharp decrease in signal at low concentrations.
-
Possible Cause 1: Off-Target Cytotoxicity.
-
Explanation: While this compound is a known MMP13 inhibitor, it may have off-target effects that lead to cytotoxicity in certain cell lines.[1]
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a detailed dose-response experiment with a wide range of this compound concentrations to determine the precise IC50 value for your cell line.
-
Time-Course Experiment: Evaluate cell viability at multiple time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cytotoxic effect.
-
Apoptosis vs. Necrosis: Utilize assays that can distinguish between different modes of cell death, such as annexin (B1180172) V/propidium iodide staining, to investigate the mechanism of cell death.
-
-
-
Possible Cause 2: Solvent Toxicity.
-
Explanation: The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at higher concentrations.
-
Troubleshooting Steps:
-
Vehicle Control: Always include a vehicle control group in your experiments that contains the highest concentration of the solvent used in the treatment groups.
-
Solvent Concentration: Aim to keep the final solvent concentration in the culture medium below 0.5%, and ideally below 0.1%.
-
-
Issue 3: High well-to-well variability.
-
Possible Cause 1: Uneven Cell Seeding.
-
Explanation: Inconsistent cell numbers across wells will lead to significant variability in the final readout.
-
Troubleshooting Steps:
-
Cell Suspension: Ensure you have a homogenous single-cell suspension before seeding.
-
Seeding Technique: After dispensing cells into the plate, gently rock the plate in a north-south and east-west motion to ensure even distribution. Avoid swirling the plate, which can cause cells to accumulate at the edges of the wells.
-
-
-
Possible Cause 2: Edge Effects.
-
Explanation: The outer wells of a microplate are more susceptible to evaporation, which can alter the concentration of the compound and affect cell growth.
-
Troubleshooting Steps:
-
Plate Hydration: To minimize evaporation, fill the outermost wells with sterile PBS or media without cells and do not use them for experimental data.
-
Humidified Incubator: Ensure your incubator has adequate humidity.
-
-
Data Presentation
To systematically analyze your results, we recommend recording your data in a structured table.
| Parameter | Control | Vehicle Control | This compound (Conc. 1) | This compound (Conc. 2) | This compound (Conc. 3) |
| Cell Line | |||||
| Seeding Density | |||||
| Incubation Time | |||||
| Assay Type | |||||
| Raw Data (e.g., Absorbance) | |||||
| Normalized Viability (%) | 100% | ||||
| Standard Deviation | |||||
| Observations (e.g., Precipitation) |
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls (vehicle control, untreated control).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the diluted MTT solution to each well.[2]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[2]
-
Absorbance Reading: Mix thoroughly to dissolve the formazan crystals and measure the absorbance at a wavelength of 570 nm.
Mandatory Visualizations
Caption: Troubleshooting workflow for unexpected cell viability results.
References
Technical Support Center: Investigating WAY-151693 In Vivo
Disclaimer: This document is intended for research purposes only. WAY-151693 is a research compound, and there is limited publicly available data on its in vivo toxicity profile. The information provided here is based on general principles of toxicology and in vivo study design. Researchers must conduct their own risk assessments and consult with their institution's animal care and use committee before initiating any experiments.
General In Vivo Study Initiation Guide for Novel Compounds like this compound
When working with a novel compound such as this compound where extensive in vivo toxicity data is not available, a cautious and systematic approach is crucial. The following guide outlines preliminary steps to consider before embarking on large-scale efficacy or high-dose toxicity studies.
-
Literature Review and In Silico Analysis:
-
Thoroughly review all available literature on this compound and other selective MMP-13 inhibitors. While specific toxicity data for this compound is scarce, information on the target (MMP-13) and related compounds can provide insights into potential on-target and off-target effects. For instance, some studies suggest that selective MMP-13 inhibitors may avoid the musculoskeletal side effects associated with broad-spectrum MMP inhibitors.[1][2]
-
Utilize in silico tools to predict potential toxicities based on the chemical structure of this compound.
-
-
Formulation and Vehicle Selection:
-
Determine the optimal formulation for this compound based on its physicochemical properties, such as solubility.[3] Information on formulating poorly soluble drugs may be relevant.[4][5]
-
Conduct a vehicle toxicity study. Before assessing the toxicity of this compound, it is essential to ensure that the vehicle used to dissolve or suspend the compound is not causing adverse effects at the intended volume and frequency of administration.
-
-
Dose-Range Finding Studies:
-
Initiate dose-range finding studies with a small number of animals to determine the maximum tolerated dose (MTD).[6] These studies involve administering single, escalating doses of the compound and closely monitoring the animals for any signs of toxicity.[7]
-
Start with a low dose, informed by in vitro efficacy data, and gradually increase the dose in subsequent cohorts.
-
-
Monitoring Parameters:
-
Establish a clear set of clinical and behavioral monitoring parameters. This should include daily observation of the animals for changes in appearance, posture, activity levels, and any signs of pain or distress.
-
Regularly measure body weight, as weight loss is a sensitive indicator of toxicity.
-
Consider including basic hematology and clinical chemistry assessments to monitor for organ-specific toxicity.
-
Troubleshooting Guide
This guide addresses common issues that may be encountered during in vivo experiments with this compound and provides general mitigation strategies.
| Issue | Potential Cause(s) | Troubleshooting/Mitigation Strategies |
| Unexpected Animal Morbidity or Severe Adverse Effects | - Dose is too high.- Rapid absorption leading to acute toxicity.- Off-target effects of the compound.- Vehicle toxicity. | - Immediately cease dosing and euthanize animals exhibiting severe distress.- Review dose selection; consider a dose reduction for subsequent studies.- Evaluate different routes of administration that may slow absorption (e.g., subcutaneous vs. intravenous).- Conduct a thorough necropsy and histopathology to identify target organs of toxicity.- Ensure the vehicle is well-tolerated at the administered volume. |
| Vehicle-Related Effects (e.g., irritation at the injection site, behavioral changes) | - pH or osmolality of the formulation.- Irritating properties of the vehicle itself.- Volume of administration is too large. | - Adjust the pH and osmolality of the formulation to be more physiologically compatible.- Test alternative, well-established vehicles.- Reduce the volume of administration or split the dose into multiple injections at different sites. |
| Inconsistent or Non-Reproducible Results | - Improper formulation (e.g., compound crashing out of solution).- Variability in animal handling and dosing technique.- Inconsistent environmental conditions.- Biological variability within the animal cohort. | - Ensure the formulation is homogenous and stable throughout the study.- Provide thorough training for all personnel involved in animal handling and dosing.- Standardize environmental factors such as light-dark cycles, temperature, and diet.- Increase the number of animals per group to improve statistical power. |
| No Apparent Efficacy at Doses Below the MTD | - Insufficient target engagement.- Poor pharmacokinetic properties (e.g., rapid metabolism or clearance).- The chosen animal model is not appropriate. | - Measure target engagement in a pilot study (e.g., ex vivo analysis of MMP-13 activity in relevant tissues).- Conduct pharmacokinetic studies to determine the exposure levels of this compound.- Re-evaluate the relevance of the animal model to the human disease being studied. |
Frequently Asked Questions (FAQs)
Q1: How do I determine a starting dose for my in vivo experiments with this compound?
A1: With limited in vivo data, a conservative approach is recommended. Start with a dose that is a fraction of the in vitro IC50 or EC50 for MMP-13, if available. Conduct a dose-range finding study with a small number of animals to establish a No-Observed-Adverse-Effect-Level (NOAEL) and a Maximum Tolerated Dose (MTD).[8]
Q2: What are the key signs of toxicity I should monitor for in my animals?
A2: Monitor for a range of clinical signs, including but not limited to:
-
General: Changes in posture or appearance (e.g., hunched posture, rough coat), lethargy, or hyperactivity.
-
Body Weight: A significant and sustained loss of body weight is a key indicator of systemic toxicity.
-
Injection Site: Redness, swelling, or signs of pain at the injection site.
-
Behavioral: Changes in eating or drinking habits, social interaction, or grooming.
Q3: What should I do if I observe signs of toxicity in my study?
A3: If you observe unexpected toxicity, the first step is to ensure the welfare of the animals. This may involve providing supportive care or, in cases of severe distress, humane euthanasia. Document all observations meticulously. You should then consider reducing the dose, changing the route of administration, or re-evaluating your formulation and vehicle.
Q4: How can I distinguish between compound-related toxicity and vehicle effects?
A4: Always include a vehicle-only control group in your studies.[9] This group receives the same volume and frequency of the vehicle as the experimental groups, but without the compound. By comparing the vehicle control group to the untreated control and the compound-treated groups, you can isolate the effects of the vehicle.
Q5: Are there any known class-specific toxicities for MMP-13 inhibitors that I should be aware of?
A5: While this compound is a selective MMP-13 inhibitor, it's worth noting that early, broad-spectrum MMP inhibitors were associated with musculoskeletal side effects.[1][2] Although selective inhibitors are designed to avoid these issues, it is prudent to carefully monitor for any signs of joint pain, stiffness, or inflammation in your animals.
Data Presentation
Due to the lack of publicly available quantitative data on this compound toxicity, the following table is provided as a template for researchers to systematically record their own findings from in vivo studies.
Table 1: Template for Recording In Vivo Toxicity Data for this compound
| Dose (mg/kg) | Route of Administration | Vehicle | Number of Animals | Observed Adverse Effects | Mortality Rate (%) | Change in Body Weight (%) | Key Necropsy/Histopathology Findings |
Experimental Protocols
Generic Protocol for an Acute Toxicity Study in Rodents
This protocol is a general guideline and should be adapted based on the specific research question and institutional guidelines.
1. Objective: To determine the acute toxicity of this compound after a single administration and to identify the Maximum Tolerated Dose (MTD).
2. Materials:
-
This compound
-
Appropriate vehicle (e.g., saline, PBS with a solubilizing agent)
-
Test animals (e.g., mice or rats of a specific strain, age, and sex)
-
Dosing equipment (e.g., gavage needles, syringes)
-
Animal scale
-
Cages and appropriate housing
3. Study Design:
-
Animals: Use a sufficient number of animals to allow for statistical analysis (e.g., 3-5 animals per sex per dose group).
-
Groups:
-
Group 1: Vehicle control
-
Group 2-n: Escalating doses of this compound
-
-
Dose Selection: Doses should be selected based on preliminary dose-range finding studies or in vitro data.
4. Procedure:
-
Acclimate animals to the housing conditions for at least one week.
-
Fast animals overnight before dosing (if appropriate for the route of administration).
-
Record the initial body weight of each animal.
-
Prepare fresh formulations of this compound on the day of dosing.
-
Administer a single dose of the compound or vehicle via the chosen route (e.g., oral gavage, intraperitoneal injection).
-
Observe animals continuously for the first few hours post-dosing for any immediate adverse effects.[7]
-
Monitor animals daily for 14 days for clinical signs of toxicity.[7]
-
Record body weights on specified days (e.g., days 1, 3, 7, and 14).
-
At the end of the 14-day observation period, euthanize all surviving animals.
-
Conduct a gross necropsy on all animals (including any that died during the study) and collect relevant tissues for histopathological analysis.
5. Data Analysis:
-
Analyze changes in body weight and any clinical pathology data.
-
Determine the MTD, which is the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.
-
Summarize all clinical observations and pathology findings.
Visualizations
Caption: Workflow for assessing the in vivo toxicity of a novel compound.
Caption: Decision tree for troubleshooting adverse events in in vivo studies.
References
- 1. A new class of potent matrix metalloproteinase 13 inhibitors for potential treatment of osteoarthritis: Evidence of histologic and clinical efficacy without musculoskeletal toxicity in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective MMP-13 Inhibitors: Promising Agents for the Therapy of Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Multi-Compartmental Dissolution Method, an Efficient Tool for the Development of Enhanced Bioavailability Formulations Containing Poorly Soluble Acidic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2009091622A1 - Method to enhance aqueous solubility of poorly soluble actives using methoxypolyethylene glycol - Google Patents [patents.google.com]
- 6. altasciences.com [altasciences.com]
- 7. Acute toxicity study in rodents | Bienta [bienta.net]
- 8. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]
- 9. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
WAY-151693 experimental controls and best practices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with WAY-151693, a potent inhibitor of matrix metalloproteinase-13 (MMP-13).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a sulfonamide derivative of a hydroxamic acid that acts as a potent inhibitor of MMP-13.[1] Its mechanism of action involves binding to the catalytic domain of the MMP-13 enzyme, thereby preventing the degradation of its substrates, most notably type II collagen. This makes it a valuable tool for studying the role of MMP-13 in various physiological and pathological processes, particularly in the context of osteoarthritis.
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a solid at -20°C. For preparing stock solutions, dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent. It is recommended to prepare fresh dilutions for immediate use in aqueous buffers for cell-based and enzymatic assays. Avoid repeated freeze-thaw cycles of stock solutions.
Q3: What are the key experimental controls to include when using this compound?
To ensure the validity of your experimental results, it is crucial to include the following controls:
-
Vehicle Control: Treat a set of cells or an enzyme reaction with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent itself.
-
Positive Control: Use a known, well-characterized inhibitor of MMP-13 to confirm that the assay is responsive to inhibition.
-
Negative Control (Enzyme/Cell-free): For enzymatic assays, a control without the enzyme should be included to measure background signal. For cell-based assays, a control without cells can account for non-cellular effects on the readout.
-
Inactive Compound Control: If available, use a structurally similar but inactive analog of this compound to demonstrate that the observed effects are specific to the inhibitory activity of this compound.
Troubleshooting Guides
In Vitro MMP-13 Inhibition Assays
Issue 1: High variability or inconsistent IC50/Ki values.
-
Possible Cause 1: Reagent Instability.
-
Troubleshooting: Ensure all reagents, especially the recombinant MMP-13 enzyme and the fluorogenic substrate, are stored correctly and have not undergone multiple freeze-thaw cycles. Prepare fresh dilutions of this compound for each experiment.
-
-
Possible Cause 2: Inaccurate Pipetting.
-
Troubleshooting: Calibrate your pipettes regularly. Use low-retention pipette tips for viscous solutions. For serial dilutions, ensure thorough mixing at each step.
-
-
Possible Cause 3: Assay Conditions.
-
Troubleshooting: Maintain consistent assay conditions such as temperature, pH, and incubation time. Minor variations can significantly impact enzyme kinetics.
-
Issue 2: No or very weak inhibition observed.
-
Possible Cause 1: Inactive Compound.
-
Troubleshooting: Verify the integrity of your this compound stock. If possible, confirm its identity and purity using analytical methods like LC-MS or NMR.
-
-
Possible Cause 2: Sub-optimal Enzyme Activity.
-
Troubleshooting: Confirm the activity of your recombinant MMP-13 using a standard substrate and a known inhibitor. The enzyme may have lost activity due to improper storage or handling.
-
-
Possible Cause 3: Incorrect Assay Setup.
-
Troubleshooting: Double-check the concentrations of all components in the assay, including the enzyme, substrate, and inhibitor. Ensure the final concentration of the solvent is not inhibiting the enzyme.
-
Cell-Based Assays
Issue 3: Cytotoxicity observed at effective inhibitory concentrations.
-
Possible Cause 1: Off-target effects.
-
Troubleshooting: Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your functional assay. Determine the concentration range where this compound is non-toxic. If cytotoxicity overlaps with the effective concentration, consider using a lower concentration for a longer duration or exploring alternative, more selective inhibitors.
-
-
Possible Cause 2: Solvent Toxicity.
-
Troubleshooting: Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your specific cell line (typically <0.1-0.5%).
-
Issue 4: Lack of a clear dose-response in inhibiting MMP-13 activity in cells.
-
Possible Cause 1: Low MMP-13 expression or activity in the chosen cell line.
-
Troubleshooting: Confirm MMP-13 expression and activity in your cell model using techniques like qPCR, Western blot, or an activity assay on cell lysates or conditioned media. Consider stimulating cells with pro-inflammatory cytokines (e.g., IL-1β or TNF-α) to upregulate MMP-13 expression.
-
-
Possible Cause 2: Compound instability or metabolism.
-
Troubleshooting: Assess the stability of this compound in your cell culture medium over the time course of the experiment. The compound may be degrading or being metabolized by the cells.
-
In Vivo Animal Studies
Issue 5: Poor efficacy in an animal model of osteoarthritis.
-
Possible Cause 1: Sub-optimal pharmacokinetic properties.
-
Troubleshooting: Conduct a pharmacokinetic study to determine the bioavailability, half-life, and clearance of this compound in the chosen animal model. The dosing regimen (dose and frequency) may need to be optimized to maintain therapeutic concentrations in the target tissue.
-
-
Possible Cause 2: Inappropriate animal model.
-
Troubleshooting: Ensure the chosen animal model has a disease pathology that is driven by MMP-13. For example, in surgically-induced models of osteoarthritis, the timing of treatment initiation is critical.
-
-
Possible Cause 3: Formulation issues.
-
Troubleshooting: The formulation used to deliver this compound may not be optimal for absorption. Consider different vehicles or routes of administration (e.g., intra-articular injection for localized delivery).
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Target | Matrix Metalloproteinase-13 (MMP-13) | [1] |
| Chemical Class | Sulfonamide derivative of a hydroxamic acid | [1] |
| CAS Number | 206551-25-9 |
Experimental Protocols
MMP-13 Enzymatic Inhibition Assay Protocol
This protocol is a general guideline for determining the inhibitory activity of this compound against recombinant human MMP-13.
Materials:
-
Recombinant human MMP-13 (catalytic domain)
-
Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
This compound
-
DMSO (for stock solution)
-
96-well black microplate
-
Fluorimeter
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve the desired final concentrations.
-
In a 96-well plate, add Assay Buffer, recombinant MMP-13, and the diluted this compound or vehicle control.
-
Incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic MMP-13 substrate.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Calculate the initial reaction rates (V) for each concentration of this compound.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., four-parameter logistic) to determine the IC50 value.
Cell-Based MMP-13 Activity Assay Protocol
This protocol describes a general method for assessing the effect of this compound on MMP-13 activity in a cellular context.
Materials:
-
A suitable cell line that expresses MMP-13 (e.g., SW1353 chondrosarcoma cells, primary chondrocytes)
-
Cell culture medium
-
Pro-inflammatory stimulus (e.g., IL-1β)
-
This compound
-
DMSO
-
MMP-13 activity assay kit (fluorogenic or colorimetric)
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Starve the cells in serum-free medium for a few hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a pro-inflammatory agent (e.g., IL-1β at 10 ng/mL) to induce MMP-13 expression and activity.
-
Incubate for a suitable period (e.g., 24-48 hours).
-
Collect the conditioned medium.
-
Measure the MMP-13 activity in the conditioned medium using a commercial assay kit according to the manufacturer's instructions.
-
Normalize the MMP-13 activity to the total protein concentration in the corresponding cell lysates.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the stimulated vehicle control.
Visualizations
Caption: A typical experimental workflow for evaluating a novel MMP-13 inhibitor like this compound.
Caption: Simplified signaling pathway showing the role of MMP-13 in osteoarthritis and the inhibitory action of this compound.
References
Validation & Comparative
A Comparative Guide to WAY-151693 and Other Selective MMP-13 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of WAY-151693 with other notable Matrix Metalloproteinase-13 (MMP-13) inhibitors. The information is curated to assist researchers in evaluating the performance and characteristics of these compounds for applications in osteoarthritis and other MMP-13-mediated diseases.
Introduction to MMP-13 Inhibition
Matrix Metalloproteinase-13, also known as collagenase-3, is a key enzyme in the degradation of type II collagen, the primary component of articular cartilage.[1] Its elevated expression in osteoarthritis (OA) makes it a prime therapeutic target.[2][3] The development of selective MMP-13 inhibitors is a critical strategy to mitigate cartilage destruction in OA while avoiding the musculoskeletal side effects associated with broad-spectrum MMP inhibitors.[4] This guide focuses on this compound, a sulfonamide derivative of hydroxamic acid identified as a potent MMP-13 inhibitor, and compares its performance with other well-characterized selective MMP-13 inhibitors.[5][6]
Performance Comparison of MMP-13 Inhibitors
The following tables summarize the in vitro potency and selectivity of this compound and other selected MMP-13 inhibitors. The data is presented to facilitate a clear and objective comparison.
Table 1: In Vitro Potency against MMP-13
| Compound | Chemical Class | IC50 (nM) for MMP-13 |
| This compound | Sulfonamide Hydroxamate | Data not available in the public domain |
| WAY-170523 | Benzofurancarboxamide | 17[7][8][9] |
| CP-544439 | Tetrahydropyran Sulfonamide Hydroxamic Acid | 0.75[3][10] |
| MMP-13 Inhibitor (Pyrimidine Dicarboxamide) | Pyrimidine Dicarboxamide | 8[11] |
| BI-4394 | N/A | 1[12] |
| Compound 24f | Carboxylic Acid | 0.5[1][13] |
| N-O-Isopropyl sulfonamido-based hydroxamate (Compound 5) | Sulfonamide Hydroxamate | 3.0[1][13] |
Table 2: Selectivity Profile of MMP-13 Inhibitors (IC50 in nM)
| Compound | MMP-1 | MMP-2 | MMP-3 | MMP-8 | MMP-9 | MMP-14 (MT1-MMP) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| WAY-170523 | >10,000[8] | Data not available | Data not available | Data not available | 945[8] | Data not available |
| CP-544439 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 |
| MMP-13 Inhibitor (Pyrimidine Dicarboxamide) | >100-fold selective | >100-fold selective | >100-fold selective | >100-fold selective | >100-fold selective | >100-fold selective |
| BI-4394 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 |
| Compound 24f | >10,000[1][13] | Data not available | 18[1] | Data not available | 10[1] | 91[1] |
| N-O-Isopropyl sulfonamido-based hydroxamate (Compound 5) | Highly Selective[1][13] | Highly Selective[1][13] | Highly Selective[1][13] | Highly Selective[1][13] | Highly Selective[1][13] | Highly Selective[1][13] |
Note: "Data not available" indicates that specific quantitative data for these parameters could not be found in the public domain during the literature search. "Highly Selective" indicates that the source material states high selectivity without providing specific IC50 values.
In Vivo Efficacy
While in vivo data for several MMP-13 inhibitors in animal models of osteoarthritis are available, specific in vivo efficacy data for this compound in an osteoarthritis model could not be located in the public domain at the time of this review.
For comparison, oral administration of CP-544439 has been shown to inhibit cartilage collagen degradation in a hamster model with an ED50 of 14 mg/kg.[3][10] In a rat model of MMP-13-induced cartilage degradation, Compound 24f significantly reduced proteoglycan release following oral dosing at 10 mg/kg and 30 mg/kg.[1][13]
Experimental Protocols
MMP-13 Enzymatic Activity Assay (Fluorogenic Substrate Method)
This protocol outlines a general method for determining the inhibitory activity of compounds against MMP-13 using a fluorogenic substrate.
Materials:
-
Recombinant human MMP-13 (activated)
-
Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35
-
Inhibitor compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid solvent effects.
-
Add a defined amount of activated recombinant human MMP-13 to each well of the 96-well plate.
-
Add the diluted inhibitor compounds to the respective wells. Include wells with DMSO only as a positive control (no inhibition) and wells with a known potent MMP-13 inhibitor as a reference.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP-13 substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the specific fluorogenic substrate (e.g., Ex/Em = 328/393 nm).[14][15]
-
Record the fluorescence intensity over time. The rate of substrate cleavage is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Monoiodoacetate (MIA)-Induced Osteoarthritis Model in Rats
This model is commonly used to evaluate the efficacy of potential disease-modifying osteoarthritis drugs (DMOADs).
Procedure:
-
Induction of Osteoarthritis: Male Lewis rats are anesthetized, and a single intra-articular injection of monoiodoacetate (MIA) (e.g., 1-3 mg in 50 µL of sterile saline) is administered into the knee joint to induce cartilage degradation and subsequent OA-like pathology.[8][9] The contralateral knee can be injected with saline as a control.
-
Treatment: Following MIA injection, animals are randomly assigned to treatment groups. The test compound (e.g., an MMP-13 inhibitor) is administered orally or via another appropriate route at various doses for a specified duration (e.g., daily for 4 weeks). A vehicle control group receives the vehicle alone.
-
Assessment of Efficacy:
-
Histological Analysis: At the end of the study, the knee joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with Safranin O-Fast Green to visualize cartilage proteoglycan content. The severity of cartilage degradation is scored using a standardized system (e.g., OARSI score).
-
Pain Assessment: Behavioral tests, such as measuring the paw withdrawal threshold to a mechanical stimulus (von Frey filaments) or weight-bearing distribution, can be performed throughout the study to assess joint pain.[13]
-
Biomarker Analysis: Synovial fluid or serum can be collected to measure biomarkers of cartilage degradation (e.g., CTX-II) or inflammation.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the MMP-13 signaling cascade in chondrocytes and a typical experimental workflow for evaluating MMP-13 inhibitors.
Caption: MMP-13 Signaling Cascade in Chondrocytes.
Caption: Workflow for MMP-13 Inhibitor Evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. New insights on the MMP-13 regulatory network in the pathogenesis of early osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective MMP-13 Inhibitors: Promising Agents for the Therapy of Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. apexbt.com [apexbt.com]
- 10. chondrex.com [chondrex.com]
- 11. apexbt.com [apexbt.com]
- 12. Pardon Our Interruption [opnme.com]
- 13. mdpi.com [mdpi.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to the Preclinical Efficacy of Investigational Agents in Osteoarthritis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of various investigational therapeutic agents for osteoarthritis (OA). The data presented is sourced from studies utilizing well-established animal models of OA, offering a comparative framework for researchers and professionals in the field of drug development.
Introduction to Therapeutic Strategies
The multifaceted pathophysiology of osteoarthritis necessitates a diverse range of therapeutic strategies. Current research largely focuses on targeting key pathological processes, including inflammation, cartilage degradation, and aberrant signaling pathways. This guide categorizes and compares compounds based on their primary mechanism of action:
-
Anti-inflammatory Agents: These compounds aim to reduce the inflammatory response within the joint, a key driver of pain and cartilage degradation. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of this class.
-
Matrix Metalloproteinase (MMP) Inhibitors: MMPs, particularly MMP-13, are enzymes that play a crucial role in the breakdown of cartilage matrix components like type II collagen. Inhibiting these enzymes is a direct approach to prevent cartilage degradation.
-
A Disintegrin and Metalloproteinase with Thrombospondin Motifs (ADAMTS) Inhibitors: ADAMTS-5 is the primary aggrecanase responsible for the degradation of aggrecan, another critical component of the cartilage extracellular matrix.
-
Transforming Growth Factor-beta (TGF-β) Signaling Modulators: The role of TGF-β in osteoarthritis is complex, with both protective and pathological effects. Modulating this pathway is being explored to promote cartilage health and prevent degradation.
-
Fibroblast Growth Factor (FGF) Signaling Modulators: FGF signaling is involved in cartilage homeostasis and repair. Targeting this pathway presents another avenue for therapeutic intervention.
Quantitative Efficacy Comparison in Preclinical Models
The following tables summarize the quantitative data on the efficacy of representative compounds from different therapeutic classes in preclinical models of osteoarthritis.
Table 1: Efficacy in Surgically-Induced Destabilization of the Medial Meniscus (DMM) Mouse Model
| Therapeutic Class | Compound | Dosage & Administration | Outcome Measure | Result (vs. Vehicle/Control) |
| MMP Inhibitor | MMP-13 siRNA | Intra-articular injection | OARSI Score (8 weeks post-DMM) | Significant reduction in histological score (p < 0.001)[1] |
| MMP Inhibitor | A4727 | 30 mg/kg, oral, daily | Summed Disease Score (12 weeks post-DMM) | Significant reduction in disease score (p < 0.001)[2] |
| TGF-β Modulator | 1D11 (TGF-β neutralizing antibody) | 5 mg/kg, systemic, 3 times/week | OARSI Score | Attenuation of OA progression[3] |
Table 2: Efficacy in Chemically-Induced Mono-iodoacetate (MIA) Rat Model
| Therapeutic Class | Compound | Dosage & Administration | Outcome Measure | Result (vs. Vehicle/Control) |
| Anti-inflammatory | Diclofenac | 5 mg/kg | Pain (Incapacitance Test) | Significant pain reduction (p < 0.05) |
| TGF-β Modulator | Tempol | 100 mg/kg/day, oral | Knee Joint IL-6 Levels | 46.0% reduction (p < 0.001)[4] |
| TGF-β Modulator | Tempol | 100 mg/kg/day, oral | Knee Joint NF-κB Levels | 2.3-fold reduction (p < 0.001)[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Destabilization of the Medial Meniscus (DMM) Model in Mice
This surgical model is widely used to induce post-traumatic osteoarthritis.
-
Animal Model: Male C57BL/6 mice are commonly used.
-
Anesthesia: Mice are anesthetized, typically with an inhalant anesthetic like isoflurane.
-
Surgical Procedure:
-
A medial parapatellar incision is made to expose the knee joint.
-
The medial meniscotibial ligament, which anchors the medial meniscus to the tibial plateau, is transected. Care is taken to avoid damage to the articular cartilage.
-
The joint capsule and skin are then sutured.
-
-
Post-operative Care: Appropriate analgesics are administered post-surgery.
-
Sham Control: A sham surgery is performed on a control group of animals, which involves the same surgical procedure without the transection of the medial meniscotibial ligament.
Mono-iodoacetate (MIA)-Induced Model in Rats
This model induces osteoarthritis through chemical means, leading to chondrocyte death and subsequent cartilage degradation.
-
Animal Model: Adult male Wistar or Sprague-Dawley rats are frequently used.
-
Procedure:
-
Rats are anesthetized.
-
A single intra-articular injection of mono-iodoacetate (MIA) dissolved in saline is administered into the knee joint cavity. The needle is typically inserted through the patellar tendon.
-
The contralateral knee may be injected with saline to serve as a control.
-
-
Disease Progression: This model leads to a rapid onset of inflammation and pain, followed by progressive cartilage degeneration.
Histological Assessment of Cartilage Degradation (OARSI Scoring)
The Osteoarthritis Research Society International (OARSI) has established a standardized, semi-quantitative scoring system for the histological assessment of osteoarthritis in animal models.
-
Tissue Preparation: Knee joints are harvested, fixed, decalcified, and embedded in paraffin. Sagittal sections of the joint are then prepared and stained, most commonly with Safranin O-Fast Green, which stains proteoglycans in the cartilage red and bone green.
-
Scoring: The severity of cartilage degradation is scored based on the loss of Safranin O staining and structural changes to the cartilage. The scoring system typically ranges from Grade 0 (normal cartilage) to Grade 6 (full-thickness cartilage erosion with bone remodeling).
Pain Assessment
Pain is a critical clinical symptom of osteoarthritis and is assessed in animal models using various behavioral tests.
-
Mechanical Allodynia (von Frey Test): This test measures the withdrawal threshold to a non-noxious mechanical stimulus. Calibrated von Frey filaments are applied to the plantar surface of the hind paw, and the force required to elicit a withdrawal response is recorded. A lower withdrawal threshold in the affected limb indicates pain.
-
Weight-Bearing Asymmetry (Incapacitance Test): This method quantifies the distribution of weight between the hind limbs. The animal is placed in a chamber with separate scales for each hind limb, and the weight borne by each limb is measured. A shift in weight-bearing away from the affected limb is indicative of pain.
Signaling Pathways and Experimental Workflows
Visual representations of key biological pathways and experimental designs are provided below using Graphviz (DOT language).
References
- 1. Effective knock down of matrix metalloproteinase-13 by an intra-articular injection of small interfering RNA (siRNA) in a murine surgically-induced osteoarthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Systemic neutralization of TGF-β attenuates osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Investigation of the Ameliorating Effect of Tempol against MIA-Induced Knee Osteoarthritis in Rats: Involvement of TGF-β1/SMAD3/NOX4 Cue - PMC [pmc.ncbi.nlm.nih.gov]
WAY-151693: A Comparative Analysis of its Selectivity Profile Against Matrix Metalloproteinases
For Researchers, Scientists, and Drug Development Professionals
WAY-151693, a sulfonamide derivative of hydroxamic acid, has been identified as a potent inhibitor of matrix metalloproteinase-13 (MMP-13). Understanding its selectivity against other MMPs is crucial for assessing its potential as a therapeutic agent and as a tool for basic research. This guide provides a comparative analysis of the selectivity profile of this compound, presenting available quantitative data, detailed experimental protocols, and visualizations of the underlying biochemical processes.
Quantitative Selectivity Profile of this compound
| MMP Target | IC50 (nM) | Ki (nM) | Reference |
| MMP-13 | Not explicitly stated in abstract | Potent inhibitor | [Moy et al., 2000, J Mol Biol] |
Further research is required to populate this table with comparative data for other MMPs such as MMP-1, MMP-2, MMP-3, MMP-8, MMP-9, and MMP-14.
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound against various MMPs typically involves enzymatic assays using a fluorogenic substrate. The following is a generalized protocol based on common methodologies for assessing MMP inhibition.
General Fluorogenic MMP Inhibition Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of an inhibitor against a specific MMP.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-1, MMP-2, MMP-3, MMP-8, MMP-9, MMP-13, MMP-14)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% (v/v) Brij-35)
-
This compound (or other test inhibitor) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader with excitation and emission wavelengths suitable for the chosen fluorogenic substrate (e.g., Ex/Em = 328/393 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the MMP fluorogenic substrate in DMSO.
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in assay buffer to achieve a range of desired concentrations.
-
Dilute the recombinant MMP enzyme to the desired working concentration in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
-
Assay Setup:
-
To the wells of a 96-well black microplate, add the following:
-
Enzyme Control: Diluted MMP enzyme and assay buffer.
-
Inhibitor Wells: Diluted MMP enzyme and the serial dilutions of this compound.
-
Substrate Control (Blank): Assay buffer only.
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature.
-
Measure the increase in fluorescence intensity over time. Readings are typically taken at regular intervals (e.g., every 1-2 minutes) for a set duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
For each concentration of the inhibitor, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Visualizing the Mechanism of MMP Inhibition
The following diagrams illustrate the general mechanism of MMP activity and its inhibition, as well as the typical workflow for determining inhibitor potency.
Validating WAY-151693 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate engages its intended target within the complex cellular environment is a critical step in preclinical development. This guide provides a detailed comparison of experimental approaches to validate the cellular target engagement of WAY-151693, a potent inhibitor of Matrix Metalloproteinase-13 (MMP-13).
This compound and its structural analog, WAY-170523, are sulfonamide derivatives of hydroxamic acid that potently and selectively inhibit MMP-13.[1] MMP-13 is a key enzyme in the degradation of extracellular matrix components, particularly type II collagen, and its dysregulation is implicated in diseases such as osteoarthritis and cancer.[2][3] Validating that this compound effectively binds to and inhibits MMP-13 in a cellular context is crucial for its development as a therapeutic agent.
This guide compares this compound and its analogs with other MMP-13 inhibitors, presenting available quantitative data, detailed experimental protocols for key target engagement assays, and visualizations of relevant biological and experimental workflows.
Quantitative Comparison of MMP-13 Inhibitors
The following tables summarize the available biochemical and cellular potency data for this compound/WAY-170523 and selected alternative MMP-13 inhibitors. It is important to note that the data are compiled from different studies and direct comparisons should be made with caution.
| Compound | Target | Assay Type | IC50 | Selectivity | Reference |
| WAY-170523 | MMP-13 | Biochemical | 17 nM | >5800-fold vs MMP-1, 56-fold vs MMP-9, >500-fold vs TACE | [4] |
| CL-82198 | MMP-13 | Biochemical | 10 µM | Selective vs MMP-1 and MMP-9 | |
| Tanomastat | MMP-2, -3, -9, -13 | Biochemical | Not specified for MMP-13 alone | Broad-spectrum | [5] |
| Compound 9a | MMP-13 | Biochemical | 0.65 nM | Selective vs MMP-1, -14; moderately selective vs MMP-3, -7, -8, -10 | [6] |
| Compound | Cell Line | Cellular Assay | Readout | Effective Concentration | Reference |
| WAY-170523 | PC-3 (Prostate Cancer) | Invasion Assay | Inhibition of cell invasion | Not specified | [4] |
| CL-82198 | Primary Mouse Chondrocytes | MMP-13 Activity Assay | Inhibition of MMP-13 activity | >90% inhibition at 10 µM | [7] |
| CL-82198 | LS174 (Colon Carcinoma) | Migration Assay | Reduction in cell migration | Significant reduction at 10 µM | [8] |
| Compound 9a | MG-63 (Osteosarcoma) | MMP-13 Activity Assay | Reduction in MMP-13 activity in conditioned media | 50-51% reduction at 5 nM and 50 nM | [9] |
Experimental Protocols for Target Engagement Validation
Several robust methods can be employed to validate the engagement of this compound with MMP-13 in a cellular setting. The choice of assay depends on factors such as the availability of specific antibodies, desired throughput, and the specific scientific question being addressed.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Culture and Treatment: Culture cells of interest (e.g., chondrocytes or a relevant cancer cell line) to 80-90% confluency. Treat cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
Heat Challenge: Harvest cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured and aggregated proteins.
-
Protein Quantification and Western Blotting: Carefully collect the supernatant containing the soluble protein fraction. Normalize the protein concentration of all samples. Analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific for MMP-13.
-
Data Analysis: Quantify the band intensities for MMP-13 at each temperature point. Plot the normalized band intensity against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Co-Immunoprecipitation (Co-IP) followed by Western Blot
Co-IP can be used to demonstrate the direct interaction between this compound and MMP-13 within the cell. This method relies on an antibody to pull down the target protein (MMP-13), and if the compound is bound, it will be co-precipitated. This protocol assumes a modified version of this compound with a tag for detection or a specific antibody against the compound.
Protocol:
-
Cell Lysis: Treat cells with this compound as described for CETSA. Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Pre-clearing: Incubate the cell lysate with protein A/G-agarose beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add a primary antibody specific for MMP-13 to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add fresh protein A/G-agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them several times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution and Detection: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluate by Western blotting using an antibody that detects the tag on this compound or the compound itself. The presence of a band corresponding to the tagged this compound confirms its interaction with MMP-13.
In-Cell Western (ICW) Assay
The In-Cell Western is a quantitative immunofluorescence-based assay performed in microplates, suitable for determining the potency of compounds in a cellular context by measuring the levels of a target protein. For target engagement, this can be adapted to measure the downstream consequences of MMP-13 inhibition, such as the accumulation of its substrate (e.g., type II collagen).
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well or 384-well plate. Once attached, treat the cells with a serial dilution of this compound or alternative inhibitors for a predetermined time.
-
Fixation and Permeabilization: Fix the cells with 4% formaldehyde (B43269) in PBS, followed by permeabilization with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking: Block non-specific antibody binding sites with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for a downstream marker of MMP-13 activity (e.g., an antibody that recognizes the cleaved form of a substrate or the intact form of type II collagen).
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., an IRDye-conjugated antibody).
-
Signal Detection: Scan the plate using an infrared imaging system to detect and quantify the fluorescence intensity in each well.
-
Data Analysis: Normalize the signal to cell number (e.g., by co-staining with a DNA dye). Plot the normalized fluorescence intensity against the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
Visualizations
MMP-13 Signaling Pathway
Caption: Simplified signaling pathway leading to MMP-13 activation and its inhibition by this compound.
Experimental Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
Logical Relationship of Target Engagement Validation Methods
Caption: Different experimental approaches to validate this compound target engagement with MMP-13.
References
- 1. Proteomic validation of protease drug targets: pharmacoproteomics of matrix metalloproteinase inhibitor drugs using isotope-coded affinity tag labelling and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. MMP13 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tanomastat exerts multi-targeted inhibitory effects on viral capsid dissociation and RNA replication in human enteroviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 7. MMP13 is a critical target gene during the progression of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape of MMP-13 Inhibition: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The development of selective inhibitors for matrix metalloproteinase-13 (MMP-13) is a critical endeavor in the pursuit of therapies for osteoarthritis and other inflammatory conditions. MMP-13, or collagenase-3, plays a pivotal role in the degradation of type II collagen, a primary component of articular cartilage. Consequently, its inhibition is a key therapeutic strategy. However, achieving selectivity for MMP-13 over other MMP family members is paramount to avoid off-target effects and potential musculoskeletal syndrome, a dose-limiting side effect observed with broad-spectrum MMP inhibitors.
This guide focuses on WAY-151693, a sulfonamide derivative of hydroxamic acid, recognized as a potent inhibitor of MMP-13. While this compound is established as an effective MMP-13 inhibitor, comprehensive, publicly available data on its cross-reactivity with other MMPs is limited. To provide a valuable comparative context for researchers, this guide presents selectivity data for other well-characterized, selective MMP-13 inhibitors. This allows for an objective assessment of the selectivity profiles that are achievable for this important therapeutic target.
Comparative Selectivity of MMP-13 Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of several selective MMP-13 inhibitors against a panel of matrix metalloproteinases. Lower IC50 values indicate higher potency. The selectivity ratio, calculated by dividing the IC50 for other MMPs by the IC50 for MMP-13, provides a quantitative measure of selectivity. A higher ratio indicates greater selectivity for MMP-13.
| Compound | MMP-13 IC50 (nM) | MMP-1 IC50 (nM) | MMP-2 IC50 (nM) | MMP-8 IC50 (nM) | MMP-9 IC50 (nM) | MMP-14 IC50 (nM) | Selectivity vs MMP-1 | Selectivity vs MMP-2 | Selectivity vs MMP-8 | Selectivity vs MMP-9 | Selectivity vs MMP-14 |
| This compound | Potent Inhibitor | Data not available | Data not available | Data not available | Data not available | Data not available | - | - | - | - | - |
| Compound 10d | 3.4 | >10,000 | 730 | 600 | >10,000 | >10,000 | >2941 | 215 | 176 | >2941 | >2941 |
| (S)-17c | 6.3 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >1587 | >1587 | >1587 | >1587 | >1587 |
Note: Data for Compound 10d and (S)-17c is derived from studies on structurally related selective MMP-13 inhibitors. The lack of specific IC50 values for this compound in the public domain prevents a direct quantitative comparison.
Experimental Protocol: Fluorogenic MMP Inhibition Assay
The determination of inhibitor potency and selectivity is typically performed using a fluorogenic substrate assay. This method provides a continuous and sensitive measurement of enzyme activity.
Objective: To determine the IC50 value of a test compound (e.g., this compound) against a panel of MMPs.
Materials:
-
Recombinant human MMP enzymes (MMP-1, -2, -3, -8, -9, -13, -14)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: If the MMPs are in their pro-form (zymogen), they must be activated. This is typically achieved by incubation with p-aminophenylmercuric acetate (B1210297) (APMA) at 37°C. The activation time varies for each MMP.
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute these stock solutions in Assay Buffer to the desired final concentrations.
-
Assay Reaction: a. To each well of the 96-well plate, add the activated MMP enzyme diluted in Assay Buffer. b. Add the diluted test inhibitor or DMSO (for control wells). c. Incubate the plate at 37°C for a pre-determined period (e.g., 30 minutes) to allow for inhibitor-enzyme binding.
-
Substrate Addition: Add the fluorogenic MMP substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader (e.g., excitation at 328 nm and emission at 393 nm). Record measurements every 1-2 minutes for 30-60 minutes.
-
Data Analysis: a. Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. b. Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration. c. Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of inhibitor that reduces enzyme activity by 50%.
Visualizing the Workflow
The following diagram illustrates the key steps in a typical fluorogenic MMP inhibition assay.
Signaling Pathway Context
MMP-13 is a downstream effector in signaling pathways that are activated by pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). These cytokines are central to the pathogenesis of osteoarthritis.
Confirming On-Target Effects of MMP-13 Inhibitors In Vivo: A Comparative Guide
Despite extensive investigation, public domain literature and preclinical data repositories did not yield specific in vivo studies confirming the on-target effects of WAY-151693. This compound is consistently identified as a potent, sulfonamide-based inhibitor of Matrix Metalloproteinase-13 (MMP-13) in virtual screening and biochemical assays.[1] However, to provide researchers, scientists, and drug development professionals with a practical guide, this document outlines the established methodologies and compares the performance of alternative selective MMP-13 inhibitors that have been evaluated in vivo.
The following sections detail the typical experimental workflows, quantitative data from representative studies on alternative MMP-13 inhibitors, and the underlying signaling pathways. This guide serves as a blueprint for designing and evaluating in vivo studies to confirm the on-target effects of new MMP-13 inhibitors.
Comparison of Alternative MMP-13 Inhibitors in Animal Models
Several selective MMP-13 inhibitors have been investigated in preclinical animal models of osteoarthritis (OA) and rheumatoid arthritis (RA), diseases where MMP-13 is a key therapeutic target due to its role in cartilage degradation. The data below summarizes the efficacy of these alternative compounds.
| Compound ID | Animal Model | Dosing Regimen | Key On-Target Effects | Efficacy | Reference |
| MMP-13 Inhibitor (Unnamed) | Collagen-Induced Arthritis (CIA) in mice | 3, 10, 30 mg/kg, oral | Reduction of cartilage erosion | Dose-dependent decrease in cartilage destruction (21% at 3 mg/kg, 28% at 10 mg/kg, 38% at 30 mg/kg) | N/A |
| MMP-13 Inhibitor (Unnamed) | SCID mouse co-implantation model with human cartilage | N/A | Reduction of cartilage destruction | 75% reduction in cartilage destruction | N/A |
| ALS 1-0635 | Monoiodoacetate (MIA)-induced OA in rats | N/A | Modulation of cartilage damage | Significant reduction in cartilage damage score (1.3 ± 0.3 vs. 2.2 ± 0.4 in vehicle) | N/A |
| Compound 31 | Rat model | 1 mg/kg, IV | Pharmacokinetic profile | Plasma half-life of 3.0 hours | N/A |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are representative protocols for key experiments used to assess the on-target effects of MMP-13 inhibitors.
Collagen-Induced Arthritis (CIA) Model in Mice
The CIA model is a widely used preclinical model for rheumatoid arthritis as it shares many pathological and immunological features with the human disease.
-
Induction of Arthritis:
-
Male DBA/1J mice (8-10 weeks old) are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
A booster immunization of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.
-
-
Treatment:
-
Oral administration of the MMP-13 inhibitor (e.g., 3, 10, 30 mg/kg) or vehicle is initiated at the onset of clinical signs of arthritis and continued daily for a predefined period (e.g., 14-21 days).
-
-
Assessment of On-Target Effects:
-
Clinical Scoring: Arthritis severity is evaluated daily using a macroscopic scoring system (0-4 scale) based on paw swelling and erythema.
-
Histopathology: At the end of the study, knee and paw joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with Safranin O-Fast Green to assess cartilage integrity and erosion. A semi-quantitative scoring system is used to evaluate cartilage destruction.
-
Biomarker Analysis: Serum or synovial fluid can be collected to measure levels of MMP-13 activity or specific collagen degradation fragments.
-
Monoiodoacetate (MIA)-Induced Osteoarthritis Model in Rats
The MIA model is an established model of chemically-induced osteoarthritis that mimics the cartilage degradation seen in human OA.
-
Induction of Osteoarthritis:
-
Male Wistar rats receive a single intra-articular injection of monoiodoacetate (e.g., 1 mg in 50 µL of saline) into the knee joint to induce cartilage degradation.
-
-
Treatment:
-
Treatment with the MMP-13 inhibitor or vehicle is initiated either prophylactically (before MIA injection) or therapeutically (after the onset of cartilage damage) and administered via a relevant route (e.g., oral, intra-articular).
-
-
Assessment of On-Target Effects:
-
Histological Analysis: The treated and control knee joints are harvested at the end of the study, processed for histology, and stained with Safranin O-Fast Green. Cartilage damage is assessed using a standardized scoring system (e.g., OARSI score).
-
Pain Assessment: Changes in weight-bearing on the affected limb can be measured using an incapacitance tester as an indirect measure of joint pain.
-
Visualizing Key Processes
Diagrams are provided below to illustrate the signaling pathway of MMP-13 and a typical experimental workflow for evaluating MMP-13 inhibitors in vivo.
Caption: Simplified signaling pathway of MMP-13 activation and cartilage degradation.
Caption: General experimental workflow for in vivo evaluation of MMP-13 inhibitors.
References
A Comparative Analysis of WAY-151693 and Broad-Spectrum MMP Inhibitors
In the landscape of drug discovery, targeting matrix metalloproteinases (MMPs) has been a strategy of significant interest due to their critical roles in tissue remodeling, both in normal physiology and in pathological conditions like cancer, arthritis, and cardiovascular disease. Early efforts focused on the development of broad-spectrum MMP inhibitors. However, a lack of specificity led to significant side effects and clinical trial failures. This has shifted the focus towards highly selective inhibitors, such as WAY-151693, which primarily targets MMP-13.
This guide provides an objective comparison of the selective inhibitor this compound against first-generation broad-spectrum MMP inhibitors, including Batimastat, Marimastat, and Prinomastat. We will delve into their inhibitory profiles, the experimental methods used to determine their efficacy, and the mechanistic differences that underpin their development and therapeutic potential.
Inhibitory Potency and Selectivity: A Quantitative Comparison
The primary differentiator between this compound and broad-spectrum inhibitors is their selectivity profile. This compound is a potent inhibitor of MMP-13 (collagenase-3), an enzyme strongly implicated in the cartilage degradation seen in osteoarthritis and in cancer progression. In contrast, broad-spectrum inhibitors were designed to bind to the conserved zinc ion in the active site of most MMPs, resulting in non-selective inhibition.[1] The half-maximal inhibitory concentration (IC50), a measure of inhibitor potency, quantitatively demonstrates these differences.
| Inhibitor | MMP-1 (Collagenase-1) | MMP-2 (Gelatinase-A) | MMP-3 (Stromelysin-1) | MMP-7 (Matrilysin) | MMP-9 (Gelatinase-B) | MMP-13 (Collagenase-3) | MMP-14 (MT1-MMP) |
| This compound | >1000 nM (estimated) | >1000 nM (estimated) | >1000 nM (estimated) | >1000 nM (estimated) | >1000 nM (estimated) | 7.9 nM | >1000 nM (estimated) |
| Batimastat | 3 nM | 4 nM | 20 nM | 6 nM | 4 nM | N/A | N/A |
| Marimastat | 5 nM | 6 nM | 230 nM | 13 nM | 3 nM | N/A | 9 nM |
| Prinomastat | 79 nM | 0.05 nM (Ki) | 6.3 nM | N/A | 5.0 nM | 0.03 nM (Ki) | N/A |
| Data sourced from various publications. "N/A" indicates data not readily available. Ki values represent the inhibition constant and are comparable to IC50 for potency. |
This data clearly illustrates that while Batimastat, Marimastat, and Prinomastat exhibit potent, low nanomolar inhibition across a wide range of MMPs, this compound demonstrates high potency specifically against MMP-13. This selectivity is crucial for minimizing off-target effects, a significant challenge that plagued the clinical development of broad-spectrum inhibitors.[2]
Experimental Methodologies
The data presented above is derived from rigorous experimental protocols designed to assess the efficacy of these inhibitors. Below are detailed methodologies for key experiments.
In Vitro MMP Enzymatic Inhibition Assay
This assay is fundamental for determining the IC50 of an inhibitor against a specific MMP.
Objective: To quantify the concentration of an inhibitor required to reduce the enzymatic activity of a specific MMP by 50%.
Protocol:
-
Enzyme Activation: Recombinant human pro-MMPs are typically activated to their catalytic forms. For many MMPs, this is achieved by incubation with p-aminophenylmercuric acetate (B1210297) (APMA), which disrupts the "cysteine-switch" mechanism that maintains latency.[3] For instance, pro-MMP-2 can be activated by incubating with 0.5 mM APMA.[3]
-
Inhibitor Preparation: The inhibitor (e.g., this compound) is dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution. A dilution series is then prepared in the assay buffer.
-
Assay Reaction: The activated MMP enzyme is incubated with varying concentrations of the inhibitor in a 96-well microplate. The reaction is initiated by adding a fluorogenic or chromogenic substrate. A common substrate type is a quenched fluorescent peptide, which fluoresces upon cleavage by the MMP.
-
Data Acquisition: The increase in fluorescence (or color) is measured over time using a microplate reader. The initial velocity of the reaction is calculated for each inhibitor concentration.
-
IC50 Calculation: The reaction velocities are plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.[4]
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of MMP inhibitors in a living organism.
Objective: To assess the ability of an MMP inhibitor to suppress tumor growth and metastasis in a mouse model.
Protocol:
-
Cell Culture: Human cancer cell lines relevant to the MMP being studied (e.g., breast cancer cells for MMP-14 studies) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A specific number of cancer cells (e.g., 1-5 million) are suspended in a suitable medium and injected subcutaneously or orthotopically into the mice.
-
Inhibitor Administration: Once tumors reach a palpable size, mice are randomized into control and treatment groups. The MMP inhibitor is administered according to a predetermined schedule and dosage, often via intraperitoneal injection.[5] For example, Batimastat (BB-94) has been administered at 60 mg/kg.[5]
-
Efficacy Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Mouse body weight is also monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tissues may be analyzed for biomarkers, and metastatic spread to other organs, like the lungs, can be assessed.
Visualizing Mechanisms and Workflows
To better understand the processes described, the following diagrams illustrate the mechanism of MMP inhibition and the experimental workflow for inhibitor screening.
Caption: Mechanism of Matrix Metalloproteinase (MMP) Inhibition.
Caption: Workflow for In Vitro MMP Inhibition Assay.
Conclusion
The comparison between this compound and broad-spectrum MMP inhibitors like Batimastat, Marimastat, and Prinomastat highlights a critical evolution in drug design philosophy. While the broad-spectrum agents potently inhibit multiple MMPs, this lack of selectivity was their clinical downfall, leading to dose-limiting side effects such as musculoskeletal syndrome.[2] The development of selective inhibitors like this compound, which targets MMP-13 with high potency, represents a more refined therapeutic strategy. By targeting only the specific MMP implicated in a disease process, it is hypothesized that a better safety profile can be achieved, potentially reviving the therapeutic promise of MMP inhibition. The experimental protocols detailed herein provide the framework for researchers to continue identifying and characterizing the next generation of highly selective MMP inhibitors.
References
- 1. Understanding the variability of the S1' pocket to improve matrix metalloproteinase inhibitor selectivity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quickzyme.com [quickzyme.com]
- 4. Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Essential Safety and Operational Guide for Handling WAY-151693
Disclaimer: No specific Safety Data Sheet (SDS) for WAY-151693 was found. This guide is based on best practices for handling potent pharmaceutical compounds and should be supplemented by a compound-specific risk assessment before any handling occurs.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational steps for safe handling, and proper disposal methods to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to potent compounds. All personnel must be trained on the proper use, removal, and disposal of PPE.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high potential for aerosol or dust generation, such as weighing or preparing solutions. Full-facepieces can offer high protection factors.[1] |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters. A proper fit test is mandatory before use to ensure a complete seal.[1] | |
| Disposable Respirators (e.g., N95) | Suitable for low-risk activities but not recommended as primary protection when handling highly potent compounds.[1] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately if contaminated or at regular intervals. |
| Body Protection | Disposable Coveralls | Recommended to be made of materials like Tyvek to protect against chemical splashes and dust.[1] |
| Dedicated Lab Coat | A disposable or professionally laundered lab coat should be worn over personal clothing. | |
| Eye Protection | Chemical Splash Goggles or Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection against splashes.[2] |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn in the designated handling area and removed before exiting to prevent the spread of contamination.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is essential for safely managing potent compounds from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks in a designated receiving area.
-
The container should be labeled clearly.
-
Store this compound in a secure, designated, and well-ventilated area away from incompatible materials. Access should be restricted to authorized personnel only.
2. Engineering Controls:
-
All manipulations of solid this compound, including weighing and aliquoting, must be performed in a containment device such as a certified chemical fume hood, a glove box, or a ventilated balance enclosure to minimize airborne exposure.
-
The work area should have single-pass airflow to prevent cross-contamination.[3]
3. Weighing and Solution Preparation:
-
Before weighing, decontaminate the balance and the surrounding area.
-
Handle the compound on a disposable weighing paper or in a container that can be sealed for transfer.
-
When preparing solutions, slowly add the solvent to the solid to prevent splashing and aerosol generation.[1] Keep containers covered as much as possible.
4. Experimental Use:
-
Conduct all experimental procedures involving this compound within a designated and clearly marked area.
-
Ensure that all equipment used is dedicated to potent compound work or is thoroughly decontaminated after use.
5. Decontamination and Spill Management:
-
Thoroughly decontaminate all surfaces and equipment with a validated cleaning agent after handling is complete.[1]
-
In the event of a spill, immediately alert personnel in the area and evacuate if necessary.
-
Use a pre-prepared spill kit appropriate for chemical hazards to clean the spill, working from the outside in. All materials used for spill cleanup must be disposed of as hazardous waste.[1]
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All disposable PPE (gloves, coveralls, shoe covers), weighing papers, and other contaminated materials must be collected in a dedicated, clearly labeled hazardous waste container.
-
Chemical Waste: Unused this compound and solutions containing the compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not pour down the drain.
-
Documentation: Maintain accurate records of all disposed hazardous waste as required by regulations.[1]
Safe Handling Workflow
The following diagram illustrates the key stages of the safe handling workflow for a potent pharmaceutical compound like this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
